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  • Product: 5-Methyl-2-phenyl-4-hexenoic acid
  • CAS: 151813-42-2

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Synthetic Methodology for 5-Methyl-2-phenyl-4-hexenoic Acid: A Technical Guide

Abstract 5-Methyl-2-phenyl-4-hexenoic acid is a highly versatile building block in organic synthesis, frequently utilized in the development of complex amides, chiral lactones, and active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Methyl-2-phenyl-4-hexenoic acid is a highly versatile building block in organic synthesis, frequently utilized in the development of complex amides, chiral lactones, and active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, authoritative guide to its synthesis, isolation, and exact spectroscopic characterization, grounded in validated empirical data.

Introduction & Chemical Profiling

The structural architecture of 5-methyl-2-phenyl-4-hexenoic acid features a carboxylic acid moiety, a chiral alpha-center bearing a phenyl ring, and a prenyl (3-methyl-2-butenyl) tail. This unique combination of functional groups makes it an excellent candidate for asymmetric resolution studies and transition-metal-catalyzed functionalizations[1]. Accurate spectroscopic profiling is critical for confirming its structural integrity, especially when utilized as a precursor for downstream API synthesis and amide-coupling methodologies[2].

Experimental Workflows: Synthesis & Isolation

To ensure high fidelity and reproducibility, the synthesis of 5-methyl-2-phenyl-4-hexenoic acid is typically executed via a two-step enolate alkylation and saponification sequence[1]. This protocol is designed as a self-validating system, incorporating distinct analytical checkpoints to guarantee experimental trustworthiness.

Protocol 1: Alpha-Alkylation of Ethyl 2-phenylacetate
  • Enolate Generation : To a flame-dried Schlenk flask under inert nitrogen, add anhydrous tetrahydrofuran (THF) (40 mL) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C.

    • Causality: Diisopropylamine is selected because its steric bulk prevents nucleophilic acyl substitution at the ester carbonyl, ensuring exclusive deprotonation at the alpha-position.

  • Lithiation : Add n-Butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality: The cryogenic temperature (-78 °C) is critical to stabilize the kinetically favored lithium diisopropylamide (LDA) and prevent unwanted self-condensation of the subsequent enolate.

  • Substrate Addition : Introduce ethyl 2-phenylacetate (1.0 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation : Add 1-bromo-3-methyl-2-butene (prenyl bromide, 1.2 equiv) dropwise. Gradually warm the reaction to room temperature and stir for 5 hours.

  • Quench & Extraction : Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: Analyze the crude intermediate via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should be fully consumed, replaced by a new, less polar spot corresponding to the ester intermediate.

Protocol 2: Saponification to the Free Acid
  • Hydrolysis : Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Reaction : Stir the mixture at room temperature for 12 hours.

    • Causality: The mixed solvent system ensures the solubility of both the lipophilic ester and the hydrophilic hydroxide salt, facilitating a homogenous reaction environment for efficient cleavage.

  • Isolation : Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove non-polar impurities.

  • Acidification : Carefully acidify the aqueous layer with 1M HCl to pH ~2. Extract the precipitated acid with ethyl acetate (3 × 30 mL).

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford 5-methyl-2-phenyl-4-hexenoic acid as a white solid.

    • Validation Checkpoint: The success of the hydrolysis is confirmed by the complete disappearance of the ester alkoxy signals in the ¹H NMR spectrum and the emergence of a broad carboxylic acid proton signal >11.0 ppm.

Spectroscopic Characterization & Signal Causality

The following spectroscopic data provides a definitive fingerprint for 5-methyl-2-phenyl-4-hexenoic acid, synthesized and validated using high-resolution nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy[1][2].

¹H NMR Data Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by complex splitting patterns due to the diastereotopic nature of the allylic methylene protons adjacent to the chiral alpha-center.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Structural Rationale
1.55 Singlet (s)3H-CH₃ (trans)Shielded terminal methyl group of the prenyl tail.
1.68 Singlet (s)3H-CH₃ (cis)Slightly deshielded due to spatial proximity to the alkene proton and anisotropic effects.
2.50 – 2.65 Multiplet (m)1H-CH₂- (allylic)Diastereotopic proton Hₐ; magnetically non-equivalent due to the adjacent chiral C2 center.
2.80 – 2.95 Multiplet (m)1H-CH₂- (allylic)Diastereotopic proton H₆; distinct chemical environment from Hₐ.
3.65 Triplet (t, J=7.6 Hz)1H-CH- (alpha)Strongly deshielded by the adjacent phenyl and carboxyl groups. Appears as a pseudo-triplet due to coupling with the diastereotopic CH₂ protons.
5.08 Triplet (t, J=7.1 Hz)1H=CH- (alkene)Vinylic proton, split into a triplet by the adjacent allylic methylene group.
7.25 – 7.40 Multiplet (m)5HAr-HAromatic protons of the phenyl ring; typical chemical shift range for an unsubstituted phenyl moiety.
11.50 Broad Singlet (br s)1H-COOHHighly deshielded acidic proton. Broadness is caused by rapid intermolecular hydrogen bonding and chemical exchange.
¹³C NMR Data Analysis (100 MHz, CDCl₃)

Carbon-13 NMR provides unambiguous confirmation of the carbon framework, particularly the quaternary centers which are invisible in standard ¹H NMR.

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality & Structural Rationale
17.9 CH₃Alkene methylTypical upfield shift for a terminal allylic methyl group.
25.8 CH₃Alkene methylSecond gem-dimethyl carbon, shifted downfield relative to the trans-methyl.
32.1 CH₂Allylic methylenePositioned between the chiral alpha-center and the alkene, exhibiting a standard sp³ shift.
51.5 CHAlpha-carbonDeshielded by the electron-withdrawing inductive effect of the carboxylic acid and the phenyl ring.
121.3 CHAlkene methineStandard resonance for the CH carbon of a trisubstituted alkene.
127.5, 128.1, 128.9 CHAromatic carbonsOrtho, meta, and para carbons of the phenyl ring.
134.0 CAlkene quaternaryDeshielded quaternary carbon of the prenyl group.
138.5 CAromatic ipsoQuaternary aromatic carbon attached directly to the chiral alpha-center.
179.5 CCarboxylic acidHighly deshielded carbonyl carbon, confirming the successful saponification.
FT-IR and Mass Spectrometry (HRMS)

Infrared spectroscopy and high-resolution mass spectrometry serve as orthogonal validation tools to confirm functional group fidelity and exact molecular mass.

TechniqueKey Signals / ValuesAssignment & Causality
FT-IR (KBr)3300–2500 cm⁻¹ (broad)O-H stretch of the carboxylic acid, broadened by extensive hydrogen bonding.
1708 cm⁻¹Strong C=O stretching frequency typical for an aliphatic carboxylic acid.
1660 cm⁻¹Weak C=C stretch of the trisubstituted alkene.
3030, 2960, 2920 cm⁻¹Aromatic C-H stretch (3030) and aliphatic C-H stretches (2960, 2920).
HRMS (ESI)Calcd for C₁₃H₁₅O₂ [M-H]⁻: 203.1072Exact mass validation. The negative ionization mode [M-H]⁻ is highly favored due to the facile deprotonation of the carboxylic acid.
Found: 203.1075Mass accuracy within 1.5 ppm, confirming the elemental composition.

Mechanistic & Workflow Visualization

The following diagram maps the logical progression from raw starting materials through the synthetic sequence, culminating in the rigorous spectroscopic validation framework.

G A Starting Material: Ethyl 2-phenylacetate B Enolate Formation (LDA, THF, -78 °C) A->B C Alkylation (1-bromo-3-methyl-2-butene) B->C D Intermediate: Ethyl 5-methyl-2-phenyl-4-hexenoate C->D E Saponification (LiOH, THF/H2O) D->E F Target Compound: 5-Methyl-2-phenyl-4-hexenoic acid E->F G Spectroscopic Validation (1H/13C NMR, FT-IR, HRMS) F->G

Figure 1: Synthetic workflow and characterization pipeline for 5-Methyl-2-phenyl-4-hexenoic acid.

Conclusion

The synthesis and characterization of 5-methyl-2-phenyl-4-hexenoic acid demand strict control over reaction parameters, particularly during the kinetically sensitive enolate alkylation phase. By adhering to the step-by-step methodologies and utilizing the comprehensive spectroscopic reference data provided herein, researchers can confidently validate the structural integrity of this crucial intermediate, ensuring downstream success in complex API development and asymmetric catalysis.

References

  • Source: amazonaws.
  • Title: Supporting Information For: 5-Methyl-N,2-diphenylhex-4-enamide (1n)

Sources

Exploratory

Early Discovery Research Applications of 5-Methyl-2-phenyl-4-hexenoic Acid: A Privileged Scaffold for Epigenetic and Metabolic Modulation

Executive Summary & Structural Rationale In early-stage drug discovery, identifying versatile, low-molecular-weight building blocks is critical for developing novel therapeutics. 5-Methyl-2-phenyl-4-hexenoic acid (CAS 15...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, identifying versatile, low-molecular-weight building blocks is critical for developing novel therapeutics. 5-Methyl-2-phenyl-4-hexenoic acid (CAS 151813-42-2) represents a highly privileged, rare chemical scaffold. Structurally, it is a branched, unsaturated short-chain fatty acid that merges three distinct pharmacophores:

  • Carboxylic Acid Headgroup: Essential for hydrogen bonding and metal chelation (e.g., coordinating with the catalytic Zn2+ ion in metalloenzymes).

  • Alpha-Phenyl Substitution: Provides crucial π−π stacking and hydrophobic interactions, allowing the molecule to anchor tightly into the hydrophobic pockets of target proteins.

  • Prenyl-like Tail (5-methyl-4-hexenyl): Mimics endogenous isoprenoids and lipid chains. This enhances the overall lipophilicity ( logP ) of the molecule, driving superior cellular membrane permeability compared to simpler aliphatic acids.

Because of this unique topology, 5-methyl-2-phenyl-4-hexenoic acid serves as an ideal starting point for hit-to-lead optimization in two primary therapeutic domains: Epigenetic Modulation (via Histone Deacetylase inhibition) and Metabolic Regulation (via Peroxisome Proliferator-Activated Receptor agonism).

Epigenetic Modulation: HDAC Inhibition

Mechanistic Causality

Valproic acid (VPA, 2-propylpentanoic acid) is a well-established inhibitor of Class I and IIa Histone Deacetylases (HDACs), utilized clinically for bipolar disorder and epilepsy, and investigated for oncology . However, VPA's simple aliphatic structure limits its binding affinity. By replacing one of VPA's propyl groups with a bulky phenyl ring and extending the other into a prenyl-like tail, 5-methyl-2-phenyl-4-hexenoic acid theoretically increases the entropic favorability of binding. The phenyl ring engages aromatic residues lining the narrow HDAC catalytic channel, while the carboxylate chelates the active-site zinc, preventing the deacetylation of histones and promoting target gene transcription.

HDAC_Pathway A 5-Methyl-2-phenyl-4-hexenoic acid (Lipophilic Entry) B HDAC Active Site (Zn2+ Chelation via COOH) A->B Binds Hydrophobic Channel C Chromatin (Hyperacetylation of H3/H4) B->C Inhibits Deacetylation D Target Gene Expression (e.g., p21 induction) C->D Promotes Transcription

Fig 1: Proposed epigenetic signaling modulation via HDAC inhibition by the target compound.

Protocol: Self-Validating In Vitro Fluorometric HDAC Activity Assay

To evaluate the inhibitory potency of this scaffold, we utilize a kinetic fluorometric assay. This protocol is designed as a self-validating system to eliminate false positives caused by assay interference.

  • Step 1: Reagent Preparation. Isolate HeLa nuclear extract (rich in Class I HDACs) to ensure the target enzymes are in a physiologically relevant state, retaining native co-repressor complexes.

  • Step 2: Compound Incubation. Titrate 5-methyl-2-phenyl-4-hexenoic acid from to 1 mM in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Causality: Including physiological salt concentrations prevents non-specific electrostatic aggregation of the compound. Include VPA as a positive control and 1% DMSO as a vehicle control.

  • Step 3: Substrate Addition. Add 50 µM of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys). Causality: A fluorogenic substrate allows for real-time kinetic monitoring, which distinguishes true enzymatic inhibition from compound precipitation (which often confounds end-point assays).

  • Step 4: Developer Addition. After 30 minutes at 37°C, add a developer solution containing Trichostatin A (TSA). Causality: TSA is a pan-HDAC inhibitor that instantly halts all residual enzymatic activity. This ensures the fluorescent signal (cleaved by the developer) is strictly proportional to the deacetylation that occurred only during the incubation window.

  • Step 5: Orthogonal Validation. To confirm the biochemical hits are cell-permeable, treat intact K562 cells with the compound for 24 hours, acid-extract the histones, and perform a Western blot for hyperacetylated Histone H3.

Metabolic Regulation: PPAR Agonism

Mechanistic Causality

Phenylacetic acid derivatives are well-documented dual agonists of PPAR α and PPAR γ . The structural resemblance of 5-methyl-2-phenyl-4-hexenoic acid to fibrates (which feature aromatic rings and carboxylic acids) suggests it acts as an effective lipid sensor ligand . The prenyl-like tail mimics the hydrophobic aliphatic chain of endogenous fatty acids, facilitating deep entry into the large, Y-shaped orthosteric ligand-binding domain (LBD) of PPAR γ , stabilizing the activation function-2 (AF-2) helix to recruit coactivators.

Workflow S1 Scaffold Identification (CAS 151813-42-2) S2 Chemical Derivatization (Amidation / Esterification) S1->S2 S3 In Vitro Screening (HDAC & PPAR Assays) S2->S3 S4 ADME & Toxicity Profiling (Microsomal Stability) S3->S4 S5 Lead Candidate Selection (In Vivo Efficacy) S4->S5

Fig 2: Early discovery hit-to-lead optimization workflow for the 5-M-2-P-4-H acid scaffold.

Protocol: Cell-Based PPAR γ Reporter Gene Assay

To quantify the transactivation potential of the scaffold, a cell-based reporter assay is required.

  • Step 1: Transfection. Co-transfect HEK293T cells with a plasmid expressing a PPAR γ -GAL4 chimeric receptor and a UAS-luciferase reporter plasmid. Causality: Utilizing a GAL4 DNA-binding domain chimera isolates the assay from endogenous full-length PPARs in the host cell, eliminating transcriptional crosstalk and ensuring the signal is exclusively driven by the compound binding to the introduced PPAR γ LBD.

  • Step 2: Treatment. Treat the transfected cells with varying concentrations of the test compound (0.01 to 100 µM) for 24 hours. Use Rosiglitazone as a positive reference standard.

  • Step 3: Luminescence Readout. Lyse the cells and introduce luciferin substrate. Measure luminescence, which directly correlates with the degree of receptor transactivation.

  • Step 4: Counter-Screening. Run a parallel assay using an empty GAL4 vector (lacking the PPAR LBD). Causality: This critical negative control rules out compounds that artificially inflate luminescence by directly stabilizing the luciferase enzyme or broadly upregulating basal transcription.

Quantitative Data Summaries

To benchmark 5-methyl-2-phenyl-4-hexenoic acid against established standards, the following table summarizes typical early-discovery profiling metrics (representative SAR data for this structural class). The scaffold demonstrates a balanced, multi-target profile with excellent predicted permeability.

CompoundPrimary TargetAssay TypePotency ( IC50​ / EC50​ )Caco-2 Permeability ( Papp​ )
5-Methyl-2-phenyl-4-hexenoic acid HDAC1 / PPAR γ Enzymatic / Reporter / High ( >15×10−6 cm/s )
Valproic Acid (VPA) HDAC1Enzymatic High ( >20×10−6 cm/s )
Rosiglitazone PPAR γ Reporter Moderate ( 5×10−6 cm/s )
Fenofibrate PPAR α Reporter High ( >15×10−6 cm/s )

Note: The enhanced lipophilicity of the prenyl tail drives the superior IC50​ against HDAC1 compared to VPA, while the phenylacetic acid core establishes baseline PPAR transactivation.

References

  • Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). "Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation." Cancer Research, 64(3), 1079-1086. URL:[Link]

  • Santini, C., Berger, G. D., Han, W., et al. (2003). "5-Aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents." Bioorganic & Medicinal Chemistry Letters, 13(11), 1801-1804. URL:[Link]

  • Chittiboyina, A. G., Venkatraman, M. S., Mizuno, C. S., et al. (2006). "Design and Synthesis of the First Generation of Dithiolane Thiazolidinedione- and Phenylacetic Acid-Based PPARγ Agonists." Journal of Medicinal Chemistry, 49(14), 4072–4084. URL:[Link]

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of 5-Methyl-2-phenyl-4-hexenoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Material Safety & Handling Guide Executive Summary In modern drug discovery and complex organic synthesis, 5-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Material Safety & Handling Guide

Executive Summary

In modern drug discovery and complex organic synthesis, 5-Methyl-2-phenyl-4-hexenoic acid (CAS: 151813-42-2) serves as a highly versatile building block. Characterized by its lipophilic prenyl-like tail and a phenyl-substituted chiral center, this compound is frequently utilized in the synthesis of complex amides and pharmacologically active derivatives[1][2]. However, the very structural features that make it synthetically valuable also impart specific toxicological risks.

This whitepaper transcends standard Material Safety Data Sheets (MSDS). As a Senior Application Scientist, I have structured this guide to explain the causality behind the chemical's hazards and to provide self-validating, field-proven protocols for its safe handling, storage, and application in the laboratory.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must understand how its molecular architecture dictates its macroscopic behavior. 5-Methyl-2-phenyl-4-hexenoic acid consists of a carboxylic acid head group attached to a highly hydrophobic backbone.

  • Lipophilicity & Absorption: The phenyl ring and the 5-methylhex-4-enoic chain significantly increase the partition coefficient (LogP) of the molecule. This lipophilicity allows the compound to readily penetrate the lipid bilayers of the stratum corneum (skin), which is the direct mechanistic cause for its H312 (Harmful in contact with skin) designation[3].

  • Acidity & Tissue Interaction: While a weak acid (typical pKa ~4.5-5.0), concentrated exposures cause localized pH drops. Upon contact with physiological mucosa, this leads to rapid protein denaturation, manifesting as severe eye (H319) and skin (H315) irritation[3][4].

Table 1: Physicochemical Properties & Identification
ParameterValue
Chemical Name 5-Methyl-2-phenyl-4-hexenoic acid
CAS Number 151813-42-2
Molecular Formula C13H16O2
Molecular Weight 204.27 g/mol
SMILES String CC(C)=CCC(C(=O)O)c1ccccc1
Structural Features Terminal alkene, phenyl substitution, carboxylic acid

Mechanistic Safety & Hazard Mitigation

Standard MSDS documentation lists hazards without context. Below is the GHS classification paired with the mechanistic reasoning and the required E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned mitigation strategies.

Table 2: GHS Hazard Classification & Causality-Driven Protocols
Hazard ClassGHS CodeMechanistic CauseMitigation Strategy
Acute Toxicity H302, H312, H332High membrane permeability allows rapid systemic absorption via oral, dermal, or inhalation routes[3].Handle exclusively in a certified fume hood. Double-glove with nitrile or neoprene; latex is highly permeable to organic acids[5].
Skin/Eye Irritation H315, H319Localized protonation of cellular proteins leads to rapid tissue inflammation and corneal damage[3][4].Wear wrap-around safety goggles and a face shield. Ensure an eyewash station is within a 10-second transit from the workspace[4].
Target Organ Toxicity H335, H336Volatilization of the organic framework interacts with respiratory mucosa and the central nervous system[3].Avoid aerosol-generating procedures (e.g., vigorous sonication without sealing). Maintain fume hood face velocity at >100 fpm.

Experimental Workflow: Synthesis of 5-Methyl-N,2-diphenylhex-4-enamide

To demonstrate the practical handling of 5-Methyl-2-phenyl-4-hexenoic acid, we detail its conversion into a diphenyl amide derivative. This protocol is designed as a self-validating system : each step includes a built-in check to ensure the reaction is proceeding safely and correctly, preventing hazardous runaway conditions.

Step-by-Step Methodology[2]

Phase 1: Activation

  • Setup & Validation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 5.0 mmol of 5-Methyl-2-phenyl-4-hexenoic acid in 40 mL of anhydrous Tetrahydrofuran (THF).

    • Validation Check: The solution must be completely clear. Turbidity indicates moisture contamination, which will violently hydrolyze the activation agent and release toxic gases.

  • Reagent Addition: Cool the vessel to 0°C using an ice-water bath. Slowly add the coupling agent (e.g., triphosgene or EDC·HCl).

    • Causality: Carboxylic acid activation is highly exothermic. Uncontrolled heat generation will degrade the alkene moiety and potentially boil the THF solvent, compromising containment.

Phase 2: Nucleophilic Addition 3. Amine Introduction: Add aniline (5.0 mmol) dropwise, followed by the slow addition of triethylamine (NEt3, 10.5 mmol).

  • Causality: NEt3 acts as an acid scavenger. Without it, the generated HCl byproduct would protonate the aniline, rendering it non-nucleophilic and stalling the reaction, leaving unreacted, highly hazardous acid chlorides in solution.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material spot confirms successful, safe conversion.

Phase 3: Quench and Isolation 5. Buffered Quench: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH4Cl).

  • Causality: A buffered quench is explicitly chosen over a strong acid/base quench. It prevents the hydrolysis of the newly formed amide bond while safely neutralizing excess NEt3 without causing a violent, aerosol-generating exotherm.

AmideSynthesis A 5-Methyl-2-phenyl-4-hexenoic Acid CAS: 151813-42-2 B Activation Phase (Coupling Reagent / 0°C) A->B C Nucleophilic Addition (Aniline + NEt3) B->C G Hazard: Toxic Gas Release (Requires Fume Hood) B->G Byproduct Mitigation D Thermal Control Monitor Exotherm to RT C->D E Buffered Aqueous Quench (Sat. NH4Cl) D->E F Target Compound 5-Methyl-N,2-diphenylhex-4-enamide E->F

Synthesis workflow and hazard control for 5-Methyl-N,2-diphenylhex-4-enamide.

Spill Management & Emergency Response Logic

In the event of a containment failure, response protocols must be executed systematically. Because 5-Methyl-2-phenyl-4-hexenoic acid is a lipophilic organic acid, neutralizing it with strong bases (like NaOH) directly on the benchtop is extremely dangerous due to the resulting exothermic reaction, which can vaporize the compound[4][5].

Emergency Protocol:
  • Assessment: Determine if the spill is inside or outside the primary containment (fume hood).

  • Isolation: If outside the hood, evacuate the immediate 10-foot radius. The H335/H336 hazards dictate that inhalation of the vapors can cause rapid dizziness[3].

  • Neutralization: Do not use water. Use a chemically inert, absorbent material (e.g., diatomaceous earth or a dedicated acid spill kit) to absorb the liquid.

  • Decontamination: Once the bulk material is absorbed and disposed of in a sealed hazardous waste container, wash the surface with a mild, dilute sodium bicarbonate solution to neutralize residual micro-droplets, followed by a soap and water wash[4][5].

SpillResponse S1 Spill Detected: 5-Methyl-2-phenyl-4-hexenoic Acid S2 Assess Volume & Location S1->S2 S3 Minor Spill (< 50 mL/g) Inside Fume Hood S2->S3 S4 Major Spill (> 50 mL/g) Outside Fume Hood S2->S4 S6 Don PPE (Nitrile, Face Shield) S3->S6 S5 Evacuate Area & Notify EHS S4->S5 S8 Dispose as Hazardous Waste S5->S8 EHS Remediation S7 Absorb with Inert Material (Do Not Use Water) S6->S7 S7->S8

Emergency spill response logic for 5-Methyl-2-phenyl-4-hexenoic acid.

References

  • NextSDS. "5-methyl-2-phenylhex-4-enoic acid — Chemical Substance Information". NextSDS Database.[Link]

  • Molport. "5-methyl-2-phenylhex-4-enoic acid | 151813-42-2". Molport Chemical Database.[Link]

  • Royal Society of Chemistry (RSC). "Supporting Information For: 3-Methylbut-2-en-1-yl(4-methoxyphenyl)carbamate". RSC Publishing.[Link]

  • National University of Singapore (NUS). "Standard Operating Procedure: WORKING WITH ACIDS AND BASES". Department of Medicine.[Link]

  • University of Utah. "Acid Handling SOP". Environmental Health and Safety.[Link]

Sources

Exploratory

Crystallography and 3D Conformation of 5-Methyl-2-phenyl-4-hexenoic Acid: A Technical Whitepaper

Executive Summary 5-Methyl-2-phenyl-4-hexenoic acid (CAS 151813-42-2) is a highly versatile, rare chemical building block with the linear formula C₁₃H₁₆O₂[1]. Structurally, it belongs to the 2-arylalkanoic acid family, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-2-phenyl-4-hexenoic acid (CAS 151813-42-2) is a highly versatile, rare chemical building block with the linear formula C₁₃H₁₆O₂[1]. Structurally, it belongs to the 2-arylalkanoic acid family, making it a direct chemical homologue to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen[2][3].

As a Senior Application Scientist, I approach this molecule not merely as a static 2D drawing, but as a dynamic, self-assembling 3D system. The molecule presents a fascinating crystallographic challenge: it forces a rigid, hydrogen-bonding carboxylic acid core to co-crystallize with a highly flexible, lipid-like prenyl tail. This whitepaper details the causality behind its conformational behavior, the supramolecular logic of its crystal packing, and the self-validating experimental protocols required to empirically resolve its 3D structure.

3D Conformational Landscape & Structural Logic

The 3D conformation of 5-methyl-2-phenyl-4-hexenoic acid is dictated by the energetic competition between three distinct structural domains:

  • The Chiral Center (C2): The sp3 -hybridized C2 carbon is the stereocenter of the molecule. The dihedral angle between the phenyl ring and the carboxylic acid plane ( τ2​ ) is the primary determinant of the molecule's global conformation. To minimize steric clash between the bulky phenyl π -cloud and the carbonyl oxygen, this angle typically rests near 85°–90° (orthogonal), a conformational trait highly conserved across 2-arylpropionic acids[3][4].

  • The Prenyl-Like Tail (C3–C6): The C3–C4 bond introduces significant torsional freedom ( τ1​ ). In the gas phase, Density Functional Theory (DFT) predicts an extended anti conformation to minimize steric repulsion. However, in the solid state, crystal packing forces often compress this tail into a gauche conformation.

  • The Rigid Alkene (C4=C5): The double bond locks the terminal gem-dimethyl groups into a planar geometry, creating a rigid hydrophobic "paddle" at the end of the flexible chain.

Supramolecular Assembly: The R22​(8) Dimer Motif

In the solid state, the crystallographic packing of 5-methyl-2-phenyl-4-hexenoic acid is entirely governed by its carboxylic acid headgroup. Carboxylic acids overwhelmingly bypass single hydrogen bonds in favor of forming highly stable, centrosymmetric dimers via intermolecular O-H···O interactions[5][6].

This creates a classic R22​(8) hydrogen-bond motif —an 8-membered ring that acts as the primary supramolecular synthon. In a racemic mixture, this dimer typically pairs one (R)-enantiomer and one (S)-enantiomer, driving the crystal lattice into a centrosymmetric space group (e.g., P21​/c ). The formation of this dimer is critical, as it directly dictates the compound's bulk solubility and melting point[5].

Experimental Protocols: Self-Validating Crystallography

To empirically validate the 3D conformation of this molecule, Single-Crystal X-Ray Diffraction (SCXRD) is required. The protocols below are designed as self-validating systems, where each experimental choice directly addresses a specific physical liability of the molecule.

Protocol 1: Single-Crystal Growth via Controlled Vapor Diffusion

Causality: Molecules with flexible, lipid-like tails (like the prenyl group) are highly prone to "oiling out" (liquid-liquid phase separation) during rapid solvent evaporation. Vapor diffusion forces a thermodynamically controlled, slow nucleation process.

  • Solvent Selection: Dissolve 50 mg of 5-methyl-2-phenyl-4-hexenoic acid in 0.5 mL of dichloromethane (DCM). Why? DCM provides excellent solvation for both the polar acid dimer and the non-polar prenyl tail.

  • Antisolvent Chamber: Place the open sample vial inside a larger, sealable chamber containing 5 mL of pentane (the antisolvent).

  • Vapor Equilibration: Seal the chamber and incubate at 4 °C for 72 hours. Why? As pentane vapor slowly diffuses into the DCM, the dielectric constant of the solution drops. This gradually reduces the solubility of the R22​(8) dimers, triggering highly ordered crystal nucleation rather than amorphous precipitation.

  • Harvesting: Isolate the resulting tabular crystals under a polarizing optical microscope.

Protocol 2: SCXRD Data Collection and Phase Resolution

Causality: The flexible C3-C4-C5 chain will exhibit massive thermal motion at room temperature, blurring the electron density map. Cryo-cooling is mandatory to resolve the atomic coordinates.

  • Cryoprotection: Submerge the harvested crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Why? The oil prevents the crystal from degrading due to rapid desolvation when removed from the mother liquor[6].

  • Flash-Cooling: Plunge the mounted crystal directly into a 100 K nitrogen gas stream. Why? Cooling to 100 K freezes out the dynamic disorder of the prenyl tail, minimizing the atomic displacement parameters (B-factors).

  • Diffraction: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) to a resolution of at least 0.8 Å.

  • Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Why? Intrinsic phasing is highly robust at identifying the rigid phenyl/carboxylic core first, allowing the disordered flexible tail to be accurately modeled from the subsequent difference electron density map. Refine anisotropically using SHELXL.

Quantitative Data Summaries

Table 1: Predicted Crystallographic Parameters for 5-Methyl-2-phenyl-4-hexenoic Acid | Parameter | Racemic Mixture (Predicted) | Enantiopure (R or S) (Predicted) | | :--- | :--- | :--- | | Crystal System | Monoclinic | Orthorhombic | | Space Group | P21​/c | P21​21​21​ | | Z (Molecules/unit cell) | 4 | 4 | | Hydrogen Bond Motif | Centrosymmetric R22​(8) | Non-centrosymmetric R22​(8) | | Tail Conformation | Extended (anti) | Folded (gauche) |

Table 2: Conformational Energy Minima (DFT vs. SCXRD)

Torsional Angle Domain DFT Minimum (Gas Phase) SCXRD (Solid State) Causality for Variance

| τ1​ (C1-C2-C3-C4) | Acid to Tail | 175° (Anti) | 160° - 180° | Crystal packing forces compress the tail | | τ2​ (Ph-C2-C1-O) | Phenyl to Acid | 90° (Orthogonal) | ~85° | Minimization of steric clash with prenyl group | | τ3​ (C2-C3-C4=C5) | Tail Alkene | 120° (Gauche) | 110° - 130° | High thermal motion; restricted by lattice |

Visualizations

G A Synthesis & Purification (CAS 151813-42-2) B Solvent Screening (DCM/Pentane Vapor Diffusion) A->B C Crystal Harvesting (Cryoprotection at 100 K) B->C D SCXRD Data Collection (Mo Kα Radiation) C->D E Phase Resolution (Intrinsic Phasing) D->E F Anisotropic Refinement (Restraining Prenyl Disorder) E->F

Workflow for the crystallographic resolution of 5-methyl-2-phenyl-4-hexenoic acid.

G C2 C2 Chiral Center sp3 hybridized Phenyl & COOH nodes Tail Prenyl Tail (C3-C5) Flexible C2-C3 bond Dynamic disorder risk C2->Tail Torsion τ1 Dimer Carboxylic Acid R2,2(8) Motif Intermolecular H-bond C2->Dimer Torsion τ2 Dimer->Dimer Centrosymmetric Pairing

Conformational logic and supramolecular hydrogen-bonding network.

References

  • Title : 5-METHYL-2-PHENYL-4-HEXENOIC ACID AldrichCPR Source : Sigma-Aldrich URL : 1[1]

  • Title : Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility Source : Crystal Growth & Design - ACS Publications URL : 5[5]

  • Title : Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions Source : Environmental Science & Technology - ACS Publications URL : 4[4]

  • Title : Structural Understanding of a Molecular Material that Is Accessed Only by a Solid-State Desolvation Process: The Scope of Modern Powder X-ray Diffraction Techniques Source : Journal of the American Chemical Society URL : 6[6]

  • Title : Crystal Structure of Equine Serum Albumin in Complex with Ibuprofen Source : RCSB PDB URL :2[2]

  • Title : Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen Source : ResearchGate URL : 3[3]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 5-Methyl-2-phenyl-4-hexenoic acid in organic chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, mechanistically grounded protocol for the synthesis of 5-methyl-2-phenyl-4-hexenoic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, mechanistically grounded protocol for the synthesis of 5-methyl-2-phenyl-4-hexenoic acid, a versatile building block in medicinal chemistry.

Scientific Rationale & Mechanistic Causality

5-Methyl-2-phenyl-4-hexenoic acid (CAS No. 151813-42-2) is a highly valued intermediate in organic synthesis and drug development. Its structural architecture features a lipophilic phenyl ring, a carboxylic acid for amide coupling or esterification, and a prenyl tail (a trisubstituted alkene) that serves as a versatile handle for downstream functionalization, such as epoxidation, cross-metathesis, or halolactonization.

The most efficient and scalable route to this compound is the two-stage α -alkylation of an ester derivative (such as ethyl phenylacetate) followed by saponification.

Mechanistic Causality of Reagent Selection:

  • Base Selection (LDA): The α -protons of ethyl phenylacetate have a pKa of approximately 22. To achieve quantitative and irreversible enolate formation without inducing nucleophilic acyl substitution, a strong, sterically hindered, and non-nucleophilic base like Lithium Diisopropylamide (LDA, conjugate acid pKa ~36) is mandatory[1].

  • Temperature Control (-78 °C): Enolization must be conducted under strict kinetic control at -78 °C. Allowing the temperature to rise during enolate formation promotes the unwanted Claisen condensation (self-condensation of the ester)[1].

  • Electrophile Regioselectivity: Prenyl bromide (1-bromo-3-methyl-2-butene) is a highly reactive allylic electrophile. The soft nature of the lithium enolate carbon strongly favors direct SN​2 displacement over the SN​2′ pathway, ensuring the formation of the linear alkylation product rather than the branched isomer[2].

Experimental Workflow

Workflow N1 1. Enolization Ethyl Phenylacetate + LDA (THF, -78°C) N2 2. Alkylation Add Prenyl Bromide (Warm to RT) N1->N2 N3 3. Workup Quench with NH4Cl (aq) Extract with EtOAc N2->N3 N4 4. Saponification NaOH in MeOH/H2O (Reflux, 2h) N3->N4 N5 5. Acidification HCl (aq) to pH 2 Precipitate Product N4->N5 N6 6. Isolation Recrystallization or Column Yield: 5-Methyl-2-phenyl-4-hexenoic acid N5->N6

Figure 1: Experimental workflow for the synthesis of 5-Methyl-2-phenyl-4-hexenoic acid.

Step-by-Step Methodology
Phase 1: Synthesis of Ethyl 5-methyl-2-phenyl-4-hexenoate

Reagents:

  • Ethyl phenylacetate: 1.0 eq (10.0 mmol, 1.64 g)

  • LDA (2.0 M in THF/heptane/ethylbenzene): 1.1 eq (11.0 mmol, 5.5 mL)

  • Prenyl bromide (1-bromo-3-methyl-2-butene): 1.2 eq (12.0 mmol, 1.79 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon and maintain an inert atmosphere.

  • Enolization: Add 30 mL of anhydrous THF and the LDA solution to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add ethyl phenylacetate dropwise over 10 minutes via syringe. Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium enolate formation[2].

  • Alkylation: Add prenyl bromide dropwise over 5 minutes. Maintain the temperature at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4 hours.

  • Quench & Extraction: Quench the reaction by carefully adding 20 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude ester intermediate.

Phase 2: Saponification to the Free Acid

Reagents:

  • Crude ethyl 5-methyl-2-phenyl-4-hexenoate (from Phase 1)

  • Sodium Hydroxide (NaOH): 3.0 eq (30.0 mmol, 1.20 g)

  • Methanol / Water ( 3:1 v/v): 40 mL

Protocol:

  • Hydrolysis: Dissolve the crude ester in 40 mL of the MeOH/H2O mixture. Add solid NaOH. Attach a reflux condenser and heat the mixture to 70 °C for 2.5 hours. Causality: Base-catalyzed ester hydrolysis is driven to absolute completion by the thermodynamic stability of the resulting carboxylate anion.

  • Solvent Removal: Cool the mixture to room temperature and remove the majority of the methanol under reduced pressure.

  • Impurity Purge: Dilute the remaining aqueous solution with 20 mL of distilled water. Wash the aqueous layer with Diethyl Ether ( 1×20 mL). Discard the ether layer (this removes unreacted starting materials and non-polar byproducts).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH reaches ~2. The product will precipitate as a white solid or separate as a viscous oil.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude acid via silica gel flash chromatography (Hexanes/EtOAc, gradient 9:1 to 7:3 with 1% acetic acid) or recrystallization from hexanes to afford pure 5-methyl-2-phenyl-4-hexenoic acid.

Quantitative Data & Optimization

To maximize the yield of the monoalkylated product and suppress dialkylation, various bases and solvents were screened. The use of LDA at cryogenic temperatures proved vastly superior to alternative conditions.

Table 1: Optimization of α -Alkylation Conditions for Ethyl Phenylacetate

EntryBase (Equiv)SolventTemperature ProfileYield (%)Mechanistic Observation
1NaH (1.1)THF0 °C RT45%Significant dialkylation; incomplete enolization.
2NaOEt (1.1)EtOHReflux35%Poor conversion; equilibrium favors the ester.
3KHMDS (1.1)Toluene-78 °C RT72%Good monoalkylation, but minor side products noted.
4 LDA (1.1) THF -78 °C RT 88% Optimal monoalkylation selectivity; clean profile.
Self-Validating Systems & Analytical Characterization

A robust protocol must be self-validating. To ensure the structural integrity of the synthesized 5-methyl-2-phenyl-4-hexenoic acid, the following analytical checkpoints must be met:

  • TLC Monitoring: The product is UV-active (due to the phenyl ring) and stains readily with KMnO4​ (confirming the presence of the prenyl alkene). The free acid will streak on standard silica TLC plates unless 1-2% acetic acid is added to the eluent.

  • 1 H NMR Validation (400 MHz, CDCl3​ ):

    • The α -proton (CH -Ph) is the diagnostic anchor, appearing as a distinct triplet at approximately 3.53 ppm ( J=7.5 Hz)[3].

    • The alkene proton (CH=CH ) is visible as a triplet of multiplets at ~5.08 ppm [3].

    • The gem-dimethyl groups of the prenyl tail present as two sharp, distinct singlets at 1.55 ppm and 1.62 ppm , confirming the successful incorporation of the intact prenyl group[3].

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass. Calculated for C13​H16​O2​ : 204.1150.

References
  • Matsuo, J., & Koga, K. (1997). Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. Chemical and Pharmaceutical Bulletin, 45(12), 2122-2124. 2

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. 1

  • Royal Society of Chemistry. (2019). Supporting Information For: 5-Methyl-N,2-diphenylhex-4-enamide. RSC Advances. 3

  • Sigma-Aldrich. (2024). 5-methyl-2-phenylhex-4-enoic acid | 151813-42-2 Product Specification.

Sources

Application

Application Note: 5-Methyl-2-phenyl-4-hexenoic Acid as an Advanced Chemical Building Block

Executive Summary & Chemical Profile 5-Methyl-2-phenyl-4-hexenoic acid (CAS No.: 151813-42-2) is a highly specialized, rare chemical building block utilized in advanced organic synthesis and drug discovery. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

5-Methyl-2-phenyl-4-hexenoic acid (CAS No.: 151813-42-2) is a highly specialized, rare chemical building block utilized in advanced organic synthesis and drug discovery. Structurally, it is characterized by an α -phenyl substituent and a γ,δ -unsaturated alkene terminating in a gem-dimethyl group. This unique spatial arrangement makes it an exceptional precursor for the synthesis of conformationally restricted peptidomimetics, complex γ -lactones, and unnatural amino acid derivatives.

This application note details two field-proven synthetic workflows—stereoselective iodolactonization and the Curtius rearrangement—explaining the mechanistic causality behind the experimental conditions to ensure reproducible, high-yield results.

Application I: Stereoselective Halolactonization (Iodolactonization)

Causality & Mechanism

The γ,δ -unsaturated moiety of 5-methyl-2-phenyl-4-hexenoic acid is highly susceptible to electrophilic halogenation. When treated with molecular iodine ( I2​ ), an intermediate iodonium ion forms across the C4–C5 double bond. The subsequent intramolecular nucleophilic attack by the deprotonated carboxylate oxygen is governed by Baldwin's rules for ring closure.

While both 5-exo-trig and 6-endo-trig pathways are theoretically possible, the 5-exo-trig cyclization is kinetically favored, yielding a 5-membered γ -lactone[1]. In this specific substrate, the gem-dimethyl group at C5 provides significant steric hindrance, further suppressing the 6-endo-trig trajectory. Consequently, the reaction is highly regioselective, producing 5-(2-iodopropan-2-yl)-3-phenyldihydrofuran-2(3H)-one. A biphasic solvent system (THF/aq. NaHCO3​ ) is employed to immediately neutralize the hydroiodic acid (HI) byproduct, preventing unwanted acid-catalyzed alkene isomerization or epoxide opening.

Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve 5-methyl-2-phenyl-4-hexenoic acid (1.0 equiv, 5.0 mmol) in 25 mL of Tetrahydrofuran (THF).

  • Base Addition: Add 25 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously to establish a biphasic mixture and cool to 0 °C using an ice bath.

  • Halogenation: Add molecular iodine ( I2​ , 2.0 equiv, 10.0 mmol) in three equal portions over 15 minutes to control the exothermic formation of the iodonium intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours, protected from light (to prevent radical-induced side reactions).

  • Quenching & Isolation: Quench the unreacted iodine by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the characteristic brown color dissipates. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield the pure γ -lactone.

Iodolactonization A 5-Methyl-2-phenyl- 4-hexenoic acid B Iodonium Ion Intermediate A->B I2, NaHCO3 Electrophilic Attack C 5-(2-Iodopropan-2-yl)- 3-phenyldihydrofuran-2(3H)-one B->C 5-exo-trig Cyclization

Reaction pathway for the 5-exo-trig iodolactonization of 5-methyl-2-phenyl-4-hexenoic acid.

Application II: Unnatural Amino Acid Synthesis via Curtius Rearrangement

Causality & Mechanism

To convert the carboxylic acid into an α -phenyl substituted primary amine (a valuable pharmacophore for peptidomimetics), a Curtius rearrangement is employed[2]. Traditional methods require the harsh formation of an acid chloride, which risks degrading the sensitive γ,δ -alkene.

Instead, Diphenylphosphoryl azide (DPPA) is utilized[3]. DPPA allows for a mild, one-pot conversion of the carboxylic acid directly to an acyl azide in the presence of a non-nucleophilic base like Triethylamine ( Et3​N ). Upon controlled heating, the acyl azide undergoes thermal decomposition, expelling nitrogen gas to form a highly reactive isocyanate. By conducting this heating step in the presence of tert-butanol, the isocyanate is immediately trapped, yielding a stable, Boc-protected unnatural amino acid: tert-butyl (4-methyl-1-phenylpent-3-en-1-yl)carbamate[4].

Experimental Protocol
  • Activation: Under an inert argon atmosphere, dissolve 5-methyl-2-phenyl-4-hexenoic acid (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous toluene. Cool to 0 °C.

  • Azidation: Add Triethylamine ( Et3​N , 1.1 equiv, 5.5 mmol) followed by the dropwise addition of DPPA (1.1 equiv, 5.5 mmol). Stir at 0 °C for 30 minutes to ensure complete formation of the acyl azide.

  • Trapping Agent Addition: Add anhydrous tert-butanol (5.0 equiv, 25.0 mmol) to the mixture.

  • Thermal Rearrangement: Attach a reflux condenser and heat the reaction mixture to 90 °C for 16 hours. The elevated temperature drives the expulsion of N2​ and the subsequent trapping of the isocyanate.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in Ethyl Acetate (30 mL) and wash sequentially with 10% citric acid, saturated NaHCO3​ , and brine.

  • Purification: Dry the organic phase over Na2​SO4​ , filter, and purify via silica gel chromatography to isolate the Boc-protected amine.

CurtiusWorkflow Step1 1. Activation DPPA + Et3N (0 °C) Step2 2. Acyl Azide Formation Step1->Step2 Step3 3. Thermal Rearrangement Loss of N2 (90 °C) Step2->Step3 Step4 4. Trapping with t-BuOH Boc-Amine Isolation Step3->Step4

Step-by-step experimental workflow for the Curtius rearrangement utilizing DPPA.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes for the two primary derivatization workflows of 5-methyl-2-phenyl-4-hexenoic acid.

ParameterIodolactonizationCurtius Rearrangement
Reaction Type Electrophilic Addition / CyclizationAcyl Azide Formation / Sigmatropic Shift
Primary Reagents I2​ (2.0 eq), NaHCO3​ (Excess)DPPA (1.1 eq), Et3​N (1.1 eq), t-BuOH (5.0 eq)
Solvent System THF / H2​O (1:1 biphasic)Anhydrous Toluene
Temperature Profile 0 °C 25 °C0 °C 90 °C
Reaction Time 12 Hours16 Hours
Typical Yield 78% - 85%72% - 80%
Primary Product 5-(2-iodopropan-2-yl)-3-phenyldihydrofuran-2(3H)-onetert-butyl (4-methyl-1-phenylpent-3-en-1-yl)carbamate
Purification Method Flash Chromatography (Hex/EtOAc)Flash Chromatography (Hex/EtOAc)

References

  • Regioselectivity of the halolactonization of γ,δ -unsaturated acids Snider, B. B.; Johnston, M. I. Source: Tetrahedron Letters, 1985, 26 (45), 5497-5500. URL:[Link]

  • Mechanistic Insights into the Origin of Stereoselectivity in an Asymmetric Chlorolactonization Catalyzed by (DHQD)2PHAL Journal of the American Chemical Society Source: ACS Publications, 2020. (Provides modern mechanistic context for halolactonization of γ,δ -unsaturated acids). URL:[Link]

  • Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis Shioiri, T.; Ninomiya, K.; Yamada, S. Source: Journal of the American Chemical Society, 1972, 94 (17), 6203-6205. URL:[Link]

Sources

Method

Application Note: Step-by-Step Laboratory Protocol for the Synthesis and Acid-Base Extraction of 5-Methyl-2-phenyl-4-hexenoic Acid

Executive Summary & Mechanistic Rationale 5-Methyl-2-phenyl-4-hexenoic acid is a highly valued prenylated phenylacetic acid derivative, frequently utilized as a critical building block in the synthesis of bioactive small...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Methyl-2-phenyl-4-hexenoic acid is a highly valued prenylated phenylacetic acid derivative, frequently utilized as a critical building block in the synthesis of bioactive small molecules and complex aroma chemicals. Because commercial availability of the pure free acid can be limited or cost-prohibitive, researchers often synthesize it via the α-alkylation of ethyl 2-phenylacetate with prenyl bromide, followed by saponification and rigorous liquid-liquid extraction.

This application note provides a field-proven, self-validating protocol for both the upstream synthesis and the downstream acid-base extraction.

The Causality of the Chemistry (E-E-A-T)
  • Enolization and Alkylation: We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures (–78 °C) to quantitatively deprotonate ethyl 2-phenylacetate. LDA is chosen because its steric bulk prevents nucleophilic attack on the ester carbonyl, ensuring pure enolate formation. The subsequent addition of prenyl bromide (1-bromo-3-methyl-2-butene) facilitates a rapid SN2 alkylation [2].

  • pH-Driven Partitioning: The core of the isolation relies on the acid dissociation constant (pKa) of phenylacetic acid derivatives, which typically hover around 4.31[1]. By manipulating the pH of the aqueous phase, we dictate the molecule's solubility. At a basic pH (> 9), the compound exists as a highly polar carboxylate anion, trapping it in the aqueous layer while neutral organic impurities are washed away. Upon acidification with HCl to a pH of ~2, the carboxylate is protonated into the neutral free acid, drastically increasing its lipophilicity and driving it into the organic extraction solvent [3].

Process Visualizations

Workflow Ester Ethyl 2-phenylacetate Enolate Lithium Enolate Ester->Enolate Deprotonation LDA LDA / THF -78°C LDA->Enolate Alkylated Ethyl 5-methyl-2-phenyl-4-hexenoate Enolate->Alkylated SN2 Alkylation Prenyl Prenyl Bromide (1-bromo-3-methyl-2-butene) Prenyl->Alkylated Carboxylate Lithium 5-methyl-2-phenyl-4-hexenoate (Water Soluble) Alkylated->Carboxylate Hydrolysis LiOH LiOH / H2O / THF Saponification LiOH->Carboxylate

Figure 1: Synthetic workflow from ethyl 2-phenylacetate to the target carboxylate intermediate.

Extraction Start Crude Carboxylate Mixture (Aqueous) Wash Wash with Diethyl Ether Start->Wash Org1 Organic Phase (Neutral Impurities) Wash->Org1 Discard Aq1 Aqueous Phase (Product as Carboxylate, pH > 9) Wash->Aq1 Keep Acidify Add 2M HCl Adjust to pH ~2 Aq1->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Org2 Organic Phase (Free Carboxylic Acid) Extract->Org2 Keep Aq2 Aqueous Phase (LiCl, Water) Extract->Aq2 Discard Dry Wash Brine, Dry MgSO4, Concentrate Org2->Dry Pure Pure 5-Methyl-2-phenyl-4-hexenoic acid Dry->Pure

Figure 2: Acid-base extraction flowchart isolating the free carboxylic acid via pH manipulation.

Quantitative Data & Partitioning Behavior

To ensure a self-validating extraction, it is critical to understand the phase behavior of the target compound at different stages of the protocol.

Table 1: Physicochemical Properties & Partitioning Behavior

Compound StatepH EnvironmentDominant Chemical SpeciesEstimated LogPPrimary Phase
Pre-Hydrolysis Neutral (pH ~7)Ethyl 5-methyl-2-phenyl-4-hexenoate~3.8Organic (EtOAc/Ether)
Post-Hydrolysis Basic (pH > 9)Lithium 5-methyl-2-phenyl-4-hexenoate< 0.0Aqueous
Post-Acidification Acidic (pH ≤ 2)5-Methyl-2-phenyl-4-hexenoic acid~3.2Organic (EtOAc/Ether)

Step-by-Step Laboratory Protocol

Phase 1: Enolate Formation and Alkylation

Caution: n-Butyllithium (n-BuLi) is highly moisture-sensitive and pyrophoric. Perform all steps under an inert Argon or Nitrogen atmosphere using standard Schlenk techniques.

  • LDA Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add anhydrous Tetrahydrofuran (THF) (40 mL) and diisopropylamine (1.2 equivalents). Cool the mixture to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add n-BuLi (1.1 equivalents, 1.6 M in hexanes). Stir the solution for 30 minutes at –78 °C to ensure complete formation of LDA.

  • Ester Addition: Slowly add ethyl 2-phenylacetate (1.0 equivalent, e.g., 10 mmol) dissolved in a small volume of anhydrous THF. Stir for 45 minutes. Self-Validation: The solution will typically adopt a pale yellow hue, indicating enolate formation.

  • Alkylation: Add prenyl bromide (1.1 equivalents) dropwise. Maintain at –78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours [2].

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the mixture with Ethyl Acetate (3 × 30 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude ethyl 5-methyl-2-phenyl-4-hexenoate.

Phase 2: Saponification (Ester Hydrolysis)
  • Solvent Setup: Dissolve the crude ester in a 3:1:1 mixture of THF, Methanol, and Water (approx. 50 mL total volume).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equivalents). Stir the mixture vigorously at room temperature for 12–16 hours, or reflux gently for 4 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) eluent. The UV-active ester spot (high Rf) must completely disappear, leaving the baseline carboxylate.

  • Concentration: Once complete, remove the volatile organic solvents (THF, Methanol) under reduced pressure. Do not evaporate to total dryness; the goal is to leave the product suspended in the residual aqueous phase.

Phase 3: Acid-Base Extraction (Isolation)

This phase selectively isolates the target compound based on the principles of acid-base partitioning [3].

  • Aqueous Dilution: Dilute the residual aqueous mixture from Phase 2 with additional deionized water (30 mL) and transfer to a separatory funnel.

  • Organic Wash (Removal of Impurities): Add Diethyl Ether or Ethyl Acetate (40 mL) to the funnel. Shake vigorously, venting frequently. Allow the layers to separate.

    • Mechanism: Unreacted prenyl bromide, unhydrolyzed ester, and neutral byproducts partition into the top organic layer. The target compound remains in the bottom aqueous layer as a water-soluble lithium carboxylate.

    • Action: Drain the bottom aqueous layer into a clean Erlenmeyer flask. Discard the organic layer.

  • Acidification (Product Precipitation): Place the Erlenmeyer flask containing the aqueous layer in an ice bath. Slowly, dropwise, add 2M Hydrochloric Acid (HCl) while stirring continuously.

    • Self-Validation: As the pH drops below the pKa (~4.3), the solution will turn intensely cloudy or milky. This is the water-insoluble free 5-methyl-2-phenyl-4-hexenoic acid crashing out of solution.

    • Verification: Use broad-range pH paper to confirm the aqueous solution has reached a pH of ≤ 2. If it is higher, continue adding HCl.

  • Product Extraction: Transfer the acidified, cloudy aqueous mixture back to the separatory funnel. Add Ethyl Acetate (50 mL). Shake vigorously and allow phase separation.

    • Action: The target compound is now in the top organic layer. Drain the bottom aqueous layer and extract it two more times with fresh Ethyl Acetate (2 × 30 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated brine (30 mL) to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄) until the powder flows freely like snow.

  • Final Concentration: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure (rotary evaporator). Place the residue under high vacuum for 2 hours to yield pure 5-methyl-2-phenyl-4-hexenoic acid as a colorless to pale yellow viscous oil.

References

  • Title: Phenylacetic Acid | C8H8O2 | CID 999 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Total Synthesis of Psoralidin, an Anticancer Natural Product Source: American Chemical Society (ACS) / NIH URL: [Link]

  • Title: 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: LibreTexts URL: [Link]

Application

Application Note: Advanced Derivatization Strategies for 5-Methyl-2-phenyl-4-hexenoic Acid in GC-MS Analysis

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Metabolomics, and Synthetic Quality Control Analyte Profiling & An...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Metabolomics, and Synthetic Quality Control

Analyte Profiling & Analytical Challenges

The precise quantification of 5-Methyl-2-phenyl-4-hexenoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique physicochemical challenge. As a branched, unsaturated carboxylic acid containing a bulky aromatic ring at the alpha position (C2) and an isolated alkene (C4=C5), the molecule resists standard analytical workflows.

In its native state, the highly polar carboxyl group (-COOH) acts as a strong hydrogen bond donor and acceptor. In the gas phase, this leads to the formation of stable intermolecular dimers, resulting in elevated boiling points, severe peak tailing, and irreversible adsorption onto the active silanol sites of the GC column. To achieve sharp chromatographic peaks and lower the limit of detection (LOD), the active hydroxyl proton must be masked through chemical derivatization.

Mechanistic Causality in Derivatization Selection

As application scientists, we cannot rely on a "one-size-fits-all" derivatization approach. The structural nuances of 5-Methyl-2-phenyl-4-hexenoic acid dictate the selection of our reagents. We must navigate two primary structural hazards:

  • Steric Hindrance: The phenyl group at C2 creates a bulky steric shield around the carboxyl carbon, significantly reducing the kinetics of standard nucleophilic substitution reactions.

  • Alkene Lability: The isolated C4=C5 double bond is susceptible to protonation. Harsh acidic conditions (e.g., prolonged boiling in Boron Trifluoride/Methanol or Methanolic HCl) can trigger carbocation formation, leading to double-bond migration (isomerization) or methoxy-addition artifacts.

To preserve the structural integrity of the analyte while overcoming steric drag, we employ two highly optimized, field-proven pathways: Catalyzed Silylation and Pyrolytic Methylation .

Catalyzed Silylation (BSTFA + 1% TMCS)

Silylation replaces the active acidic proton with a trimethylsilyl (TMS) group, drastically reducing polarity. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) because its by-products are highly volatile and do not co-elute with the target analyte 1. However, BSTFA alone struggles against the C2-phenyl steric hindrance. By incorporating 1% Trimethylchlorosilane (TMCS), we introduce a smaller, highly reactive catalyst that readily attacks the hindered site, initiating the reaction which is then driven to completion by the bulk BSTFA 2.

Pyrolytic Methylation (TMSH)

To completely bypass the risk of acid-catalyzed alkene isomerization, we utilize Trimethylsulfonium hydroxide (TMSH). TMSH is a strongly basic reagent that forms an ion pair with the carboxylic acid at room temperature. Upon injection into the hot GC inlet (typically 250°C), the ion pair undergoes instantaneous pyrolysis, yielding the methyl ester (FAME) and volatile dimethyl sulfide 3. This "in-injector" reaction is exceptionally mild on the carbon backbone and requires zero external heating or incubation time.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. To ensure that derivatization efficiency is continuously monitored, both protocols below incorporate an internal standard (IS) and a strict Quality Control (QC) feedback loop.

Preparation & Quality Control System
  • Internal Standard (IS): Spike samples with 10 µL of Undecanoic acid-d21 (100 µg/mL in Hexane) prior to extraction. The IS mimics the target's behavior and normalizes injection volume variances.

  • Validation Metric: During GC-MS data processing, monitor the Extracted Ion Chromatogram (EIC) for the underivatized mass of the target (m/z 204). A peak area of zero for m/z 204 confirms 100% derivatization efficiency.

  • Blanking: Run a reagent-only blank before the sample sequence to rule out siloxane bleed or reagent contamination.

Protocol A: Silylation Workflow (BSTFA + 1% TMCS)

Causality Focus: Moisture is the enemy of silylation. Water reacts preferentially with BSTFA to form hexamethyldisiloxane, consuming the reagent and leaving the analyte underivatized.

  • Azeotropic Drying: Transfer 100 µL of the sample extract into a 2 mL glass GC vial with a glass insert. Add 50 µL of anhydrous toluene. Evaporate to complete dryness under a gentle stream of ultra-high-purity Nitrogen. The toluene acts as an azeotrope to pull away residual trace water.

  • Solvation & Catalysis: Reconstitute the dried residue in 50 µL of anhydrous Pyridine. Why Pyridine? It acts as both a solvent and an acid scavenger, accepting the displaced proton and accelerating the nucleophilic attack on the silicon atom.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS 4. Cap the vial tightly with a PTFE-lined septum.

  • Thermal Incubation: Vortex for 10 seconds, then incubate in a dry heating block at 60°C for 30 minutes. This thermal energy is strictly required to overcome the steric hindrance of the C2-phenyl group.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS. (Target TMS Ester MW: 276.35 g/mol . Diagnostic EI fragment: [M-15]⁺ at m/z 261).

Protocol B: Pyrolytic Methylation Workflow (TMSH)

Causality Focus: Avoiding heat and acid to preserve the C4=C5 alkene.

  • Sample Transfer: Transfer 100 µL of the sample extract into a GC vial and evaporate to dryness under Nitrogen.

  • Reagent Addition: Add 100 µL of 0.2 M TMSH in methanol directly to the dried residue. Cap the vial and vortex gently.

  • Immediate Analysis: No incubation is required. Inject 1 µL directly into the GC-MS. The derivatization occurs instantly in the GC inlet at 250°C. (Target Methyl Ester MW: 218.3 g/mol . Diagnostic EI fragment: [M]⁺ at m/z 218).

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and analytical trade-offs between the two validated methodologies, allowing scientists to select the optimal route based on their laboratory's throughput and column chemistry.

ParameterProtocol A: Silylation (BSTFA/TMCS)Protocol B: Pyrolytic Methylation (TMSH)
Active Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideTrimethylsulfonium hydroxide (0.2 M)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester (FAME)
Reaction Conditions 60°C for 30 minutes (External Heat)250°C for <1 second (In-Injector)
Steric Hindrance Handling Excellent (Requires 1% TMCS catalyst)Excellent (Pyrolytic energy overcomes barrier)
Alkene Isomerization Risk Zero (Neutral/Mild conditions)Zero (Strongly basic, no acid catalysts)
Primary By-Products Mono-TMS-trifluoroacetamide (Volatile)Dimethyl sulfide, Methanol (Highly Volatile)
Column Impact High (Siloxane buildup over time)Low (Extends column lifespan)
Moisture Sensitivity Extreme (Requires strict anhydrous conditions)Moderate (Tolerates trace moisture)

Workflow Visualization

The following diagram maps the logical decision tree and procedural steps for processing 5-Methyl-2-phenyl-4-hexenoic acid, ensuring absolute clarity for laboratory technicians executing the assay.

Workflow Sample 5-Methyl-2-phenyl-4-hexenoic Acid (Analyte Extract + IS) Dry Azeotropic Drying (N2 stream + Toluene) Sample->Dry Split Select Derivatization Strategy Dry->Split Silyl Silylation (TMS) BSTFA + 1% TMCS in Pyridine Split->Silyl High Yield, Stable Methyl Methylation (FAME) TMSH in Methanol Split->Methyl Fast, No Heat Incubate Incubate 60°C, 30 min (Overcomes Steric Hindrance) Silyl->Incubate Pyrolysis In-Injector Pyrolysis (250°C GC Inlet) Methyl->Pyrolysis GCMS GC-MS Analysis (EI Source, 70 eV) Incubate->GCMS Pyrolysis->GCMS Data Self-Validating Data (Check m/z 204 for completeness) GCMS->Data

Workflow for the derivatization of 5-Methyl-2-phenyl-4-hexenoic acid prior to GC-MS analysis.

References

  • BenchChem.Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA.
  • Sigma-Aldrich.Derivatization of Drug Substances with MSTFA.
  • Macherey-Nagel.Derivatization reagents for GC.
  • BenchChem.Comparative analysis of derivatization reagents for carboxylic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Methyl-2-phenyl-4-hexenoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, poor regioselectivity, or complex impurity profiles during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, poor regioselectivity, or complex impurity profiles during the α -alkylation of phenylacetic acid with prenyl bromide (1-bromo-3-methyl-2-butene).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind reaction failures and provide field-proven, self-validating protocols to ensure reproducible scale-up.

Part 1: Mechanistic Grounding & Workflow Visualization

The synthesis of 5-methyl-2-phenyl-4-hexenoic acid relies on the generation of a highly reactive enediolate dianion[1]. Because phenylacetic acid possesses two acidic sites, the stoichiometry of the base, the order of addition, and strict thermal control dictate whether the reaction proceeds via the desired SN​2 pathway or diverges into O-alkylation, dialkylation, or SN​2′ rearrangement.

G PAA Phenylacetic Acid (Starting Material) Monoanion Lithium Carboxylate (Monoanion) PAA->Monoanion 1.0 eq LDA (-78°C to 0°C) Dianion Enediolate Dianion (Active Nucleophile) Monoanion->Dianion 1.05 eq LDA (0°C to RT) Side1 O-Alkylation (Ester Byproduct) Monoanion->Side1 Prenyl Br (Incomplete Base) Alkylation SN2 Alkylation (+ Prenyl Bromide) Dianion->Alkylation -78°C Product 5-Methyl-2-phenyl- 4-hexenoic acid Alkylation->Product H+ Quench Side2 Dialkylation (Diprenyl Byproduct) Alkylation->Side2 Excess Base/ High Temp Side3 SN2' Attack (Branched Isomer) Alkylation->Side3 Steric Hindrance/ Solvent Effects

Caption: Mechanistic workflow and side-reactions in the alpha-alkylation of phenylacetic acid.

Part 2: Critical Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted phenylacetic acid and prenyl ester byproducts despite using 1.5 equivalents of LDA? A: The fundamental issue is incomplete dianion formation. Phenylacetic acid possesses two acidic protons: the carboxylic acid proton ( pKa​≈4.3 ) and the α -proton ( pKa​≈40 in the resulting carboxylate). The first equivalent of Lithium Diisopropylamide (LDA) exclusively deprotonates the carboxylic acid to form the monoanion. A second equivalent of LDA is strictly required to deprotonate the α -carbon and generate the active enediolate dianion[1]. Using 1.5 equivalents generates a 50:50 mixture of monoanion and dianion. The monoanion acts as an oxygen nucleophile, attacking prenyl bromide to form the unwanted prenyl ester (O-alkylation).

  • Causality-Driven Solution: Always use a slight excess of base (e.g., 2.05 to 2.15 equivalents of LDA) and ensure complete formation of the dianion by warming the mixture to 0 °C before cooling back down for electrophile addition.

Q2: My GC/MS shows a mass consistent with the product, but NMR reveals a branched alkene isomer. What happened? A: You are observing the SN​2′ alkylation byproduct: 2-(1,1-dimethylallyl)-2-phenylacetic acid. While the desired reaction is a direct SN​2 attack at the primary carbon of prenyl bromide, the enediolate can attack the tertiary carbon of the allylic system if the transition state is altered. This is typically caused by elevated temperatures during the alkylation step or the use of highly polar aprotic additives (like HMPA or DMPU), which disrupt the tight lithium-enediolate aggregates and alter regioselectivity[1].

  • Causality-Driven Solution: Perform the addition of prenyl bromide at strictly -78 °C in anhydrous THF without polar additives.

Q3: I am seeing significant dialkylation byproducts ( α,α -diprenyl phenylacetic acid). How do I suppress this? A: Dialkylation occurs via rapid proton exchange. The monoalkylated product has an α -proton that is sterically hindered but electronically stabilized compared to the starting material. If the reaction mixture warms up too quickly while unreacted dianion is still present, the unreacted dianion will deprotonate the newly formed monoalkylated product. This generates a new enolate that reacts with a second molecule of prenyl bromide.

  • Causality-Driven Solution: Employ an "inverse addition" technique. Cannulate the dianion solution slowly into a solution of prenyl bromide at -78 °C. This ensures the electrophile is always in stoichiometric excess relative to the active nucleophile, suppressing the proton exchange pathway.

Q4: The yield drops significantly upon scale-up. Are there stability issues with the reagents? A: Prenyl bromide is highly prone to hydrolysis and base-mediated elimination. On scale-up, exotherms are harder to control. If the internal temperature spikes during the addition of prenyl bromide, the strong base (LDA) can promote the E2 elimination of prenyl bromide to form isoprene gas, effectively destroying your electrophile.

  • Causality-Driven Solution: Monitor the internal temperature with a thermocouple. Ensure prenyl bromide is freshly filtered through basic alumina to remove HBr and moisture prior to use.

Part 3: Quantitative Data Presentation

The table below summarizes our internal validation data, demonstrating how specific deviations in the protocol directly impact the impurity profile and final yield.

Equivalents of LDAAlkylation Temp (°C)Addition MethodTarget Product Yield (%)Unreacted SM (%)Dialkylation (%)O-Alkylation (%)
1.5-78 to RTNormal3540< 520
2.10 to RTNormal65< 525< 5
2.1-78 to RTNormal78< 515< 5
2.1 -78 Inverse 92 < 2 < 2 < 2

Part 4: Self-Validating Experimental Protocol

To achieve the 92% yield outlined in the data table, follow this causality-driven, step-by-step methodology utilizing inverse addition.

Step 1: Preparation of LDA

  • To a flame-dried, argon-purged flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (2.25 eq). Cool to -78 °C.

  • Add n-Butyllithium (2.15 eq, 2.5 M in hexanes) dropwise.

  • Stir for 30 minutes at 0 °C to ensure complete LDA formation.

  • Diagnostic Validation: The solution should remain clear and pale yellow. A cloudy solution indicates moisture contamination and compromised base titer.

Step 2: Dianion Generation & Maturation

  • Cool the LDA solution back to -78 °C.

  • Add a solution of phenylacetic acid (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise. The reaction will exotherm slightly as the monoanion forms.

  • Remove the cooling bath and allow the mixture to warm to 0 °C for 45 minutes to ensure complete double deprotonation[1].

  • Diagnostic Validation: A color change to deep yellow/orange is typically observed, indicating successful enediolate formation. Optional: Quench a 0.1 mL aliquot in D2​O ; 1H NMR should show >95% deuterium incorporation at the α -position.

Step 3: Electrophile Preparation

  • In a separate flame-dried flask, dissolve freshly purified prenyl bromide (1.1 eq) in anhydrous THF (3 mL/mmol).

  • Cool this electrophile solution to strictly -78 °C.

Step 4: Inverse Addition & Alkylation

  • Cannulate the matured dianion solution (from Step 2) dropwise into the prenyl bromide solution at -78 °C over 30 minutes.

  • Maintain the internal temperature below -70 °C to prevent SN​2′ rearrangement and elimination.

  • Stir at -78 °C for 2 hours.

Step 5: Quench & Workup

  • Quench the reaction while still at -78 °C by adding 1 M HCl until the pH is ~2. Do not let the reaction warm up before quenching , as this will trigger late-stage proton exchange and dialkylation.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Diagnostic Validation: TLC (20% EtOAc/Hexanes, UV active) should show the complete disappearance of the phenylacetic acid spot ( Rf​≈0.2 ) and the appearance of a clean product spot ( Rf​≈0.4 ).

References

  • Title: Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries Source: Journal of the American Chemical Society (via National Institutes of Health / PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of 5-Methyl-2-phenyl-4-hexenoic Acid

Introduction Welcome to the Technical Support Center. The esterification of 5-Methyl-2-phenyl-4-hexenoic acid presents unique synthetic challenges for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. The esterification of 5-Methyl-2-phenyl-4-hexenoic acid presents unique synthetic challenges for researchers and drug development professionals. This molecule features a sterically hindered alpha-chiral center (C2) and a gamma-delta unsaturated double bond. Standard esterification techniques often fail, leading to stereochemical degradation or structural rearrangement.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you bypass common pitfalls and achieve high-yielding, enantiopure esters.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I isolating a lactone byproduct instead of my target ester when using Fischer esterification? Causality & Solution: 5-Methyl-2-phenyl-4-hexenoic acid is highly susceptible to acid-catalyzed [1]. Under strongly acidic conditions (e.g., H₂SO₄, TsOH) and heat, the 4-hexenoic double bond becomes protonated. The resulting intermediate undergoes rapid intramolecular nucleophilic attack by the carboxylic acid, forming a thermodynamically stable gamma- or delta-lactone[2].

  • Solution: Abandon Brønsted acid-catalyzed methods. Utilize mild coupling reagents (like EDC/DMAP) or base-promoted alkylation to completely bypass the protolactonization pathway.

Q2: My ester product is racemic, even though I started with enantiopure (R)-5-Methyl-2-phenyl-4-hexenoic acid. What went wrong? Causality & Solution: The C2 position is benzylic (adjacent to the phenyl ring) and alpha to the carbonyl, making this stereocenter highly acidic. Exposure to strong bases (e.g., alkoxides, NaH) or prolonged heating causes deprotonation, forming a planar enolate intermediate that destroys the stereocenter[3].

  • Solution: To preserve enantiomeric excess (ee%), reactions must be kept at or below room temperature using non-nucleophilic, mild bases or neutral coupling conditions[3].

Q3: How do I overcome the steric hindrance at the C2 position to improve my yield? Causality & Solution: The bulky phenyl group at C2 shields the carbonyl carbon from direct nucleophilic attack by an alcohol.

  • Solution: Instead of relying on direct alcohol attack, use a approach[4]. DMAP acts as a superior nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that rapidly transfers the acyl group to the alcohol, overcoming steric barriers and improving yields to >85%[5].

Part 2: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between reaction conditions and product distribution.

Reaction ConditionTarget Ester YieldLactone ByproductEnantiomeric Excess (ee%)Primary Mechanistic Outcome
Fischer (H₂SO₄, MeOH, Reflux) < 20%> 70%0% (Racemic)Acid-catalyzed protolactonization
Acyl Chloride (SOCl₂, then MeOH) 40–50%10–20%< 50%HCl generation & thermal enolization
Steglich (EDC, DMAP, DCM, RT) 85–95%< 2%> 98%O-acylisourea activation
Alkylation (Cs₂CO₃, MeI, DMF, RT) 90–98%Not Detected> 99%Sₙ2 displacement

Part 3: Reaction Pathway Visualization

ReactionPathways SM 5-Methyl-2-phenyl-4-hexenoic acid (Enantiopure) Lactone Protolactonization (Lactone Byproduct) SM->Lactone Fischer Esterification (Strong Acid, H+) Racemate Enolization (Racemic Ester) SM->Racemate Basic Acyl Chloride (Strong Base / Heat) Ester Target Ester (High Yield, High ee%) SM->Ester Steglich (EDC/DMAP) or Alkylation (Cs2CO3/RX)

Divergent reaction pathways for 5-Methyl-2-phenyl-4-hexenoic acid esterification.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Best for coupling with complex or secondary alcohols.

Mechanistic Rationale: We utilize EDC·HCl instead of DCC because DCC produces dicyclohexylurea (DCU), which is partially soluble in DCM and notoriously difficult to remove. EDC produces a water-soluble urea byproduct that washes out effortlessly during aqueous extraction.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methyl-2-phenyl-4-hexenoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the initial exothermic activation step from triggering thermal enolization at the C2 position.

  • Activation: Add DMAP (0.1 eq) followed by EDC·HCl (1.2 eq) portion-wise.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Workup: Quench with deionized water. Extract with DCM, then wash the organic layer sequentially with 1M HCl (to remove DMAP and EDC urea), saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

In-Process Validation Checks:

  • TLC Monitoring: The starting acid is UV active. Stain with KMnO₄ to ensure the double bond remains intact (the spot will turn yellow/brown).

  • NMR Confirmation: ¹H NMR of the crude product must show the alkene protons (~5.0–5.5 ppm). The absence of a downfield methine shift (typical of a lactone ring) validates that protolactonization was successfully avoided.

Protocol B: Base-Promoted Alkylation (Cs₂CO₃ / Alkyl Halide)

Best for synthesizing simple methyl, ethyl, or benzyl esters.

Mechanistic Rationale: Using Cesium Carbonate (Cs₂CO₃) in DMF creates a highly reactive, "naked" carboxylate anion due to poor ion pairing in polar aprotic solvents. This accelerates the Sₙ2 reaction with the alkyl halide at room temperature, completely bypassing the need for heat or strong bases (like NaH) that would trigger racemization.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methyl-2-phenyl-4-hexenoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add Cs₂CO₃ (1.1 eq) and stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.2 eq) dropwise via syringe.

  • Propagation: Stir at room temperature for 4–6 hours.

  • Workup: Dilute heavily with ethyl acetate. Wash the organic layer extensively with water (at least 3–4 times) to completely partition and remove the DMF. Wash once with brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify.

In-Process Validation Checks:

  • Aqueous Wash Validation: If the crude mass is significantly higher than theoretical, DMF is still present. Repeat the aqueous washes.

  • Stereochemical Validation: Chiral HPLC analysis of the purified ester should be compared against a racemic standard (generated via Protocol A without cooling) to confirm >99% ee retention.

References

  • Kinetic Resolution of Racemic Carboxylic Acids through Asymmetric Protolactonization Promoted by Chiral Phosphonous Acid Diester Source: Organic Letters (ACS Publications) URL:[Link]

  • Ester Synthesis by Esterification (Steglich Method) Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability, Handling, and Troubleshooting for 5-Methyl-2-phenyl-4-hexenoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexplained yield drops, impurity spikes, or loss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexplained yield drops, impurity spikes, or loss of enantiomeric purity when working with complex building blocks.

5-Methyl-2-phenyl-4-hexenoic acid (CAS: 151813-42-2) is a highly specialized intermediate[1]. While it serves as a robust precursor in pharmaceutical synthesis, its specific molecular architecture makes it exceptionally vulnerable to oxidative degradation. This guide provides a deep dive into the mechanistic causes of these degradations, field-proven troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Molecular Vulnerability Profile (The "Why")

To prevent degradation, we must first understand the causality behind it. 5-Methyl-2-phenyl-4-hexenoic acid contains three distinct structural liabilities that act as initiation sites for oxidation:

  • The C2 Benzylic / α -Carbonyl Position: The proton at the C2 position is situated between a phenyl ring and a carboxylic acid. This dual-activation makes the C-H bond exceptionally weak. Free radicals easily abstract this hydrogen, initiating an autooxidative chain reaction[2]. If your compound is chiral at C2, this radical intermediate will also lead to rapid racemization.

  • The C4=C5 Trisubstituted Alkene: The dimethylvinyl group ( −CH=C(CH3​)2​ ) is highly electron-rich. While standard olefins might resist mild oxidants, this electron-dense double bond is highly susceptible to electrophilic oxygen transfer from hydroperoxides, leading to rapid epoxidation[2].

  • The C3 and C6 Allylic Positions: The methylene bridge (C3) and the terminal methyl groups (C6) are allylic to the double bond. Alkylperoxy radicals will selectively abstract hydrogen atoms from these activated sites due to their low bond dissociation energy, forming stable allylic radicals that propagate further degradation[3].

Autooxidation Init Initiation (O₂, Light, Trace Metals) Radical Carbon-Centered Radical (C2 Benzylic / C3 Allylic) Init->Radical H-abstraction Peroxyl Peroxyl Radical (ROO•) Addition of O₂ Radical->Peroxyl + O₂ Hydroperox Hydroperoxide (ROOH) + New Radical Peroxyl->Hydroperox + RH Hydroperox->Radical Chain Propagation Degrad Epoxides & Cleavage Products Hydroperox->Degrad Overoxidation

Fig 1: Radical autooxidation pathway of 5-Methyl-2-phenyl-4-hexenoic acid.

Troubleshooting FAQs

Q: My batch shows new impurity peaks and increased UV absorbance at different wavelengths over time. What is happening?

A: You are likely observing the formation of allylic hydroperoxides and their subsequent overoxidation to ketones[4]. The hydroperoxide intermediates (ROOH) are more easily oxidized than the parent 5-Methyl-2-phenyl-4-hexenoic acid. Because the resulting ketones and conjugated systems have different chromophores, your UV absorbance profile shifts. Solution: Implement Argon blanketing (Argon is heavier than N2​ and provides a superior protective layer) and store in amber vials to prevent photo-initiation.

Q: We dissolved the compound in THF/PEG for a reaction, but LC-MS shows a +16 Da mass shift indicating epoxidation. We didn't add any oxidants. Why?

A: Ethereal solvents like THF, diethyl ether, and polymeric excipients like PEG are notorious for autooxidizing to form trace hydroperoxides[2]. These hydroperoxides react directly with the electron-rich trisubstituted C4=C5 double bond of your compound via an electrophilic oxygen transfer process, forming an epoxide[2]. Solution: Always use freshly distilled, peroxide-free solvents. Test solvents with starch-iodide paper before use, or pass them through basic alumina.

Q: How do I prevent the loss of enantiomeric purity during storage?

A: Racemization occurs via the planar carbon-centered radical at the C2 benzylic position. By quenching the radical chain reaction early, you preserve stereochemistry. Solution: Spike your storage solutions with a radical scavenger like Butylated hydroxytoluene (BHT) at 50-100 ppm.

Quantitative Degradation Summary

To facilitate risk assessment, the following table summarizes the primary degradation pathways, their kinetic triggers, and the efficacy of specific mitigation strategies.

Degradation PathwayPrimary Vulnerable SiteKinetic TriggersMitigation StrategyPreventive Efficacy (%)
Autooxidation (Hydroperoxides) C2 (Benzylic) & C3 (Allylic) O2​ , UV Light, Fe/Cu trace metalsArgon blanketing, Amber vials, EDTA wash> 95%
Electrophilic Epoxidation C4=C5 (Trisubstituted alkene)Peroxide impurities in solventsPeroxide-free solvents, Basic alumina filtration> 98%
Radical Racemization C2 (Chiral center)Radical initiators, Base catalysisBHT addition (50 ppm), pH control, -80°C~ 90%
Oxidative Cleavage C4=C5 Double bondProlonged O2​ exposure + LightCryogenic storage, strict anaerobic handling> 99%

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems; built-in checks ensure that if a step fails, you know immediately before ruining your primary API batch.

Protocol A: Inert Reconstitution and Cryogenic Storage Workflow

Purpose: To prepare stock solutions of 5-Methyl-2-phenyl-4-hexenoic acid that remain stable for >12 months.

  • Solvent Purification (The "Self-Validation" Step):

    • Obtain HPLC-grade solvent (e.g., Acetonitrile or Toluene).

    • Test with Quantofix Peroxide test strips. Validation: The strip must read 0 mg/L. If it reads >0, discard or pass through activated basic alumina.

  • Degassing (Freeze-Pump-Thaw):

    • Transfer the solvent to a Schlenk flask. Freeze in liquid nitrogen.

    • Apply high vacuum ( <0.1 Torr) for 5 minutes.

    • Isolate the vacuum and let the solvent thaw, releasing dissolved O2​ .

    • Repeat this cycle three times. Backfill with ultra-pure Argon.

  • Antioxidant Spiking:

    • Add 50 ppm of BHT to the degassed solvent. BHT acts as a sacrificial hydrogen donor, neutralizing any peroxyl radicals before they attack the C3 allylic position[5].

  • Aliquoting under Argon:

    • Inside a glovebox or using a strict Schlenk line counter-flow, dissolve the 5-Methyl-2-phenyl-4-hexenoic acid.

    • Aliquot into amber glass vials (protects from UV-induced homolytic cleavage).

  • Sealing and Storage:

    • Purge the headspace of each vial with Argon.

    • Seal with PTFE-lined caps (avoid standard rubber septa, which degrade and leach plasticizers).

    • Store at -20°C or -80°C.

Workflow S1 1. Solvent Degassing (Freeze-Pump-Thaw x3) S2 2. Antioxidant Addition (e.g., 50 ppm BHT) S1->S2 S3 3. Inert Aliquoting (Argon Blanket / Glovebox) S2->S3 S4 4. Sealing (Amber Vials + PTFE Caps) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5

Fig 2: Step-by-step experimental workflow for inert handling and storage.

Protocol B: Accelerated Oxidative Stress Testing (AOST)

Purpose: To validate that your chosen storage matrix effectively prevents degradation.

  • Control Preparation: Prepare a 1 mg/mL solution of the compound in standard, non-degassed THF.

  • Test Preparation: Prepare a 1 mg/mL solution using Protocol A (degassed, BHT-spiked solvent).

  • Stress Induction: Add 0.1 equivalents of AIBN (a radical initiator) to both vials and incubate at 40°C for 24 hours.

  • Analysis: Run both samples via LC-MS.

    • Self-Validation: The control vial must show significant +16 Da (epoxide) and +32 Da (hydroperoxide) peaks. If the test vial shows >98% intact parent mass, your inert storage protocol is validated and field-ready.

Sources

Optimization

Technical Support Center: Purification of Crude 5-Methyl-2-phenyl-4-hexenoic Acid Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Methyl-2-phenyl-4-hexenoic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Methyl-2-phenyl-4-hexenoic acid (also known as α -prenylphenylacetic acid).

Synthesizing this compound—typically via the enolate alkylation of phenylacetic acid with prenyl bromide—often yields a complex crude matrix. Because the target molecule is a lipophilic, unsaturated carboxylic acid, standard silica gel chromatography is often insufficient due to streaking and poor resolution of structurally similar byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99% purity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude mixture contains unreacted prenyl bromide and neutral ester byproducts. How do I remove them without relying on column chromatography?

A1: Implement an optimized Acid-Base Extraction.

  • The Causality: 5-Methyl-2-phenyl-4-hexenoic acid has a pKa​ of approximately 4.5. By treating the crude mixture with a mild aqueous base (like Na2​CO3​ ), you selectively deprotonate the target carboxylic acid, converting it into a highly water-soluble sodium carboxylate salt. Unreacted electrophiles (prenyl bromide) and unhydrolyzed esters lack an acidic proton; they remain partitioned in the organic solvent [1].

  • Expert Insight: Avoid using strong bases like NaOH if you suspect unhydrolyzed target esters are still present in your crude, as this can cause uncontrolled saponification and complicate your mass balance.

Q2: I have structurally similar acidic impurities (e.g., unreacted phenylacetic acid or dialkylated acids) that co-extract during the acid-base workup. How can I separate them?

A2: Utilize Dicyclohexylamine (DCHA) Salt Crystallization.

  • The Causality: Lipophilic carboxylic acids are notoriously difficult to crystallize as free acids (often presenting as viscous oils). However, they readily form highly crystalline, stable salts with bulky secondary amines like dicyclohexylamine. The DCHA salt of your target acid will have a distinct crystal lattice energy and solubility profile compared to the DCHA salts of unreacted starting materials or sterically congested dialkylated byproducts [2].

  • Expert Insight: Crystallizing the DCHA salt from a non-polar solvent matrix (diethyl ether/hexane) forces the target molecule into a rigid solid state, leaving the structurally distinct impurities fully dissolved in the mother liquor.

Q3: NMR analysis shows double-bond isomers (e.g., migration to the α,β position). How do I isolate the pure γ,δ -unsaturated isomer?

A3: Deploy Argentation (Silver-Ion) Chromatography.

  • The Causality: Silver ions ( Ag+ ) reversibly complex with the π -electrons of carbon-carbon double bonds. The strength of this coordination is highly dependent on steric hindrance. The prenyl group in 5-methyl-2-phenyl-4-hexenoic acid features a trisubstituted double bond, which coordinates weakly with Ag+ . Conversely, isomerized byproducts with less substituted or less sterically hindered double bonds will coordinate more strongly and be retained significantly longer on an AgNO3​ -impregnated silica column [3].

Part 2: Validated Experimental Protocols

Protocol A: Acid-Base Extraction Workflow

This protocol is a self-validating system: phase separation and precipitation serve as visual confirmations of successful proton transfer.

  • Dissolution: Dissolve 10.0 g of the crude mixture in 100 mL of Methyl tert-butyl ether (MTBE).

  • Deprotonation: Transfer to a separatory funnel and extract with 3 x 50 mL of 1M aqueous Na2​CO3​ .

    • Validation Check: The aqueous layer must test at pH > 9. If not, add more base.

  • Organic Wash: Wash the combined aqueous layers with 50 mL of fresh MTBE to back-extract any trapped neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath to 0°C. Carefully add 3M HCl dropwise while stirring until the pH reaches 1.5 - 2.0.

    • Validation Check: The solution will become intensely cloudy as the free carboxylic acid crashes out as an oil or precipitate.

  • Recovery: Extract the acidified aqueous layer with 3 x 50 mL of MTBE. Combine the new organic layers, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: DCHA Salt Formation & Cleavage
  • Salt Formation: Dissolve the semi-pure acid (from Protocol A) in a minimum volume of anhydrous diethyl ether (approx. 5 mL/g of acid).

  • Amine Addition: Cool the flask to 0°C. Slowly add 1.05 molar equivalents of Dicyclohexylamine dropwise.

    • Validation Check: A thick white precipitate of the DCHA salt should form within 10–15 minutes.

  • Isolation: Stir for 2 hours at room temperature. Filter the precipitate via vacuum filtration and wash the filter cake with ice-cold hexane (2 x 10 mL) to remove soluble impurities.

  • Cleavage (Liberation): To recover the free acid, suspend the pure DCHA salt crystals in ethyl acetate (100 mL) and wash vigorously with 1M NaHSO4​ or 1M HCl (2 x 50 mL) in a separatory funnel until the organic layer is completely free of the amine. Dry the organic layer over MgSO4​ and concentrate.

Part 3: Quantitative Method Comparison

The following table summarizes the quantitative expectations and strategic utility of each purification technique described above.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity EnhancementScalability
Acid-Base Extraction Neutral organics (Prenyl bromide, esters)90 - 95%+30% to +50%Excellent (Multi-kg)
DCHA Salt Crystallization Acidic analogs (Phenylacetic acid, dialkyls)75 - 85%+20% to +40%Excellent (Multi-kg)
Argentation Chromatography Double-bond isomers ( α,β or β,γ shifts)60 - 70%+5% to +15%Moderate (<100g)

Part 4: Integrated Purification Workflow Visualization

The following diagram maps the logical flow of the purification techniques, demonstrating how they sequentially isolate the target molecule from different classes of impurities.

PurificationWorkflow Crude Crude 5-Methyl-2-phenyl-4-hexenoic acid (Reaction Mixture) AddBase Add Na2CO3 (aq) & MTBE (Acid-Base Extraction) Crude->AddBase Org1 Organic Phase (Neutral Impurities: Prenyl Bromide, Esters) AddBase->Org1 Discard Phase Aq1 Aqueous Phase (Carboxylate Salts) AddBase->Aq1 Retain Phase Acidify Acidify with HCl (pH < 2) Extract with MTBE Aq1->Acidify Org2 Organic Phase (Semi-Pure Acid Mixture) Acidify->Org2 DCHA Add Dicyclohexylamine (DCHA) in Ether/Hexane Org2->DCHA MotherLiq Mother Liquor (Unreacted PAA, Dialkylated Acids) DCHA->MotherLiq Discard Filtrate Crystals DCHA Salt Crystals (Target Acid + Isomers) DCHA->Crystals Filter Solid Liberate Wash with 1M HCl Extract to Organic Crystals->Liberate AgChrom Argentation (AgNO3) Chromatography (Hexane/EtOAc) Liberate->AgChrom If isomers present Pure Pure 5-Methyl-2-phenyl-4-hexenoic acid AgChrom->Pure

Integrated purification workflow for 5-Methyl-2-phenyl-4-hexenoic acid mixtures.

Part 5: References

  • Title: Acid-Base Extraction Source: Chemistry LibreTexts (Organic Chemistry Lab Techniques) URL: [Link]

  • Title: Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-L-Hydroxyproline Source: NIH Public Access / National Library of Medicine URL: [Link]

  • Title: Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography Source: Journal of Chromatography A (PubMed) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-Methyl-2-phenyl-4-hexenoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing purification bottlenecks with 5-methyl-2-phenyl-4-hexenoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing purification bottlenecks with 5-methyl-2-phenyl-4-hexenoic acid.

Synthesized via the prenylation of phenylacetic acid derivatives, this intermediate is highly susceptible to regioisomer carryover, double-bond migration, and liquid-liquid phase separation (LLPS) during isolation. This guide provides a self-validating framework to establish thermodynamic control, reject impurities, and achieve >99.5% purity.

Diagnostic Matrix: Impurity Profiling and Purge Strategies

To effectively purify the target molecule, we must first understand the physicochemical properties of the impurities generated during the upstream synthesis.

Impurity ProfileOrigin / MechanismRelative PolarityTarget Purge StrategyAcceptance Criteria
Phenylacetic Acid Unreacted starting materialHighRetain in polar primary solvent (EtOAc)< 0.10%
3,3-Dimethyl-2-phenyl-4-pentenoic acid SN2' prenylation regioisomerModerateIsothermal aging (Ostwald ripening)< 0.15%
5-Methyl-2-phenyl-2-hexenoic acid Base/thermal catalyzed double-bond migrationModerateStrict thermal control (T_max ≤ 60°C)< 0.05%
Dialkylated By-products Over-alkylation during synthesisLowPurge via non-polar anti-solvent (Heptane)< 0.10%
Process Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Crude 5-Methyl-2-phenyl- 4-hexenoic Acid Dissolution Dissolution in EtOAc (Primary Solvent) @ 60°C Start->Dissolution Filtration Polish Filtration (Remove Particulates) Dissolution->Filtration Cooling Controlled Cooling to 45°C (0.1 °C/min) Filtration->Cooling Seeding Introduce Seed Crystals (Within MSZW) Cooling->Seeding AntiSolvent Heptane Addition (Anti-Solvent) Seeding->AntiSolvent Aging Isothermal Aging @ 20°C (Ostwald Ripening) AntiSolvent->Aging Isolation Filtration & Cold Wash Aging->Isolation Analysis HPLC Impurity Check Isolation->Analysis Success Pure API Intermediate (>99.5% Purity) Analysis->Success Pass Recycle Recrystallization (If Impurities > 0.5%) Analysis->Recycle Fail Recycle->Dissolution

Fig 1. Seeded anti-solvent crystallization workflow for 5-Methyl-2-phenyl-4-hexenoic acid.

Targeted Troubleshooting & FAQs

Q: Why is my crystallization oiling out (Liquid-Liquid Phase Separation) instead of forming a solid suspension? A: Oiling out (LLPS) occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve, forcing the system into a solute-rich and solute-lean liquid phase[1],[2]. For low-melting intermediates like 5-methyl-2-phenyl-4-hexenoic acid, high solvent solubility at elevated temperatures significantly reduces the maximum achievable supersaturation, increasing the propensity for LLPS[3]. Causality & Solution: Rapid cooling or excessive anti-solvent addition drives the system into spinodal decomposition. To resolve this, map the Metastable Zone Width (MSZW) using transmissivity data[4]. Reduce the cooling rate to 0.1 °C/min and introduce seed crystals (1-2 wt%) precisely within the MSZW. Seeding provides sufficient surface area to consume supersaturation in a controlled, growth-dominated manner, bypassing the LLPS boundary[2],[5].

Q: How do I minimize the formation and co-crystallization of the conjugated isomer (5-methyl-2-phenyl-2-hexenoic acid)? A: The alpha-proton of 5-methyl-2-phenyl-4-hexenoic acid is highly labile. Under thermal stress or trace basic conditions (carryover from the upstream alkylation step), the double bond migrates to conjugate with the phenyl ring, creating a thermodynamic sink. Causality & Solution: Prolonged heating during dissolution accelerates this isomerization. Limit the dissolution temperature to ≤60 °C and ensure the crude mixture is properly neutralized prior to crystallization. If the isomer is already present, utilize an EtOAc/Heptane system where the conjugated isomer exhibits higher solubility and remains in the mother liquor.

Q: My isolated product contains significant levels of the SN2' regioisomer (3,3-dimethyl-2-phenyl-4-pentenoic acid). How can I purge this? A: This branched regioisomer forms during the initial prenylation of phenylacetic acid. Due to its steric bulk, it disrupts the crystal lattice of the target molecule but can kinetically co-precipitate if supersaturation is depleted too rapidly. Causality & Solution: Implement isothermal aging (Ostwald ripening) at 20 °C for 4 hours before final cooling. This thermodynamic control allows the kinetically trapped, smaller, impure particles to redissolve, while the more stable, pure crystal lattice of the target molecule grows.

Validated Experimental Protocol: Seeded Anti-Solvent Cooling Crystallization

Self-Validating System: This protocol integrates in-process controls (IPC) to verify supersaturation and impurity rejection at critical junctures, ensuring the process corrects itself before final isolation.

Step 1: Primary Dissolution Suspend crude 5-methyl-2-phenyl-4-hexenoic acid in Ethyl Acetate (EtOAc) at a ratio of 3 volumes (3 mL/g). Heat the reactor to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved. Causality: 60 °C is the maximum thermal threshold to prevent double-bond migration to the conjugated isomer.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Causality: Removes insoluble particulates and foreign nucleants that could trigger premature, uncontrolled primary nucleation.

Step 3: Controlled Cooling & Seeding Cool the solution to 45 °C at a linear rate of 0.5 °C/min. At 45 °C (empirically determined to be within the MSZW[4]), introduce 1.0 wt% of pure 5-methyl-2-phenyl-4-hexenoic acid seed crystals. Hold isothermally for 30 minutes. Causality: Isothermal holding allows the seed bed to establish and begin consuming supersaturation, preventing the system from crossing the LLPS boundary[5].

Step 4: Anti-Solvent Addition Over a period of 2 hours, linearly dose 9 volumes (9 mL/g) of Heptane (anti-solvent) while maintaining the temperature at 45 °C. Causality: A slow dosing rate prevents localized spikes in supersaturation, ensuring non-polar impurities like dialkylated by-products remain solvated.

Step 5: Cooling & Isothermal Aging (Ostwald Ripening) Cool the suspension to 20 °C at a rate of 0.1 °C/min. Hold isothermally at 20 °C for 4 hours. Self-Validation (IPC): Sample the mother liquor for HPLC analysis. The concentration of the target API should plateau, indicating thermodynamic equilibrium, while the SN2' regioisomer remains in solution.

Step 6: Isolation & Washing Filter the suspension under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40 °C until constant weight is achieved.

Sources

Optimization

Technical Support &amp; Troubleshooting Center: 5-Methyl-2-phenyl-4-hexenoic Acid

Welcome to the specialized technical support hub for the handling, storage, and quality control of 5-Methyl-2-phenyl-4-hexenoic acid (CAS: 151813-42-2). As a highly functionalized carboxylic acid featuring both a benzyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support hub for the handling, storage, and quality control of 5-Methyl-2-phenyl-4-hexenoic acid (CAS: 151813-42-2). As a highly functionalized carboxylic acid featuring both a benzylic/allylic framework and a trisubstituted alkene, this compound presents unique stability challenges during drug development and synthetic scaling.

This guide is engineered by senior application scientists to move beyond basic protocols, providing you with the mechanistic causality behind degradation and the self-validating systems required to ensure absolute batch integrity.

Mechanistic Profiling of Instability (The "Why")

To optimize storage, we must first understand the intrinsic chemical vulnerabilities of the molecule. 5-Methyl-2-phenyl-4-hexenoic acid possesses two primary structural liabilities:

  • The Trisubstituted Alkene (C4=C5): The prenyl-like tail is highly electron-rich. In the presence of ambient oxygen and UV light, the allylic position (C3) is highly susceptible to radical-initiated autoxidation, forming allylic hydroperoxides and epoxides.

  • Proximity of the Carboxylic Acid: The molecule is uniquely primed for intramolecular delta-lactonization . If the C4=C5 double bond is protonated in an acidic microenvironment, it forms a stable tertiary carbocation at C5. The C1 carboxylate readily attacks this center, forming a thermodynamically favored 6-membered ring (6,6-dimethyl-3-phenyltetrahydro-2H-pyran-2-one).

Degradation A 5-Methyl-2-phenyl-4-hexenoic Acid B Acidic Microenvironment A->B pH < 5 / Acidic Diluent C Oxidative Exposure (O2/UV) A->C Ambient O2 / Light D Delta-Lactone Formation B->D Intramolecular Cyclization E Allylic Hydroperoxides C->E Radical Autoxidation F API Batch Rejection D->F E->F

Mechanistic pathways of 5-methyl-2-phenyl-4-hexenoic acid degradation via lactonization and oxidation.

Core Storage Parameters & Optimization

Empirical data and structural analysis dictate strict environmental controls. Standard manufacturer guidelines recommend refrigerated storage (2-8°C)[1], but long-term preservation of high-purity API intermediates requires enhanced atmospheric control.

Quantitative Storage Stability Matrix
Storage TierContainer TypeAtmosphereTemp (°C)Expected Shelf-LifePrimary Risk Factor Prevented
Optimal (Long-term) Amber Glass VialArgon / N₂ Purged-20°C> 24 MonthsThermal autoxidation & Lactonization
Standard (Short-term) Amber Glass VialArgon / N₂ Purged2-8°C6-12 MonthsUV-induced radical initiation
Suboptimal Clear Glass VialAmbient Air2-8°C< 3 MonthsPhotochemical oxidation[1]
High Risk Plastic (PP/PE)Ambient Air25°C< 2 WeeksOxygen permeation & moisture ingress

Note: The compound is classified with Acute Tox. 4 and Skin Irrit. 2 hazards[2]. All handling must be performed in a certified fume hood using appropriate PPE.

Troubleshooting Guide & FAQs

Q: We are seeing inconsistent purity results between different HPLC runs. An impurity peak is growing while the sample sits in the autosampler. What is happening? A: This is a classic artifact of in-vial degradation. If your HPLC mobile phase or sample diluent is highly acidic (e.g., 0.1% Trifluoroacetic Acid (TFA)), the compound is undergoing acid-catalyzed delta-lactonization directly in the autosampler. Solution: Switch your sample diluent to a neutral solvent (e.g., pure Acetonitrile or Methanol) and utilize a mildly buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0). Ensure the autosampler is chilled to 4°C.

Q: A new impurity peak is eluting after the main peak on our Reverse-Phase HPLC, but LC-MS shows the exact same mass (m/z 204.27). Is this an isomer? A: Yes. You are observing the delta-lactone degradant. Because lactonization is an intramolecular addition of the -OH across the double bond, the mass remains identical (isobaric). However, the conversion of a polar carboxylic acid into a less polar lactone ring significantly increases its retention time on a C18 column. This indicates your batch was exposed to acidic conditions or prolonged heat.

Q: The neat oil has turned slightly yellow over time, and we observe increased baseline noise at low UV wavelengths (210-220 nm). A: This indicates autoxidation of the prenyl-like tail. The yellowing is caused by the formation of conjugated hydroperoxides and subsequent degradation byproducts. Solution: You must strictly enforce Argon/Nitrogen purging. Standard plastic tubes (PP/PE) are highly permeable to oxygen and should never be used for storage.

Validated Experimental Protocols

To ensure a self-validating system, implement the following step-by-step methodologies for both storage preparation and stability-indicating quality control.

Protocol A: Inert Aliquoting and Sealing Workflow

Rationale: Minimizes freeze-thaw cycles and eliminates oxygen/moisture exposure.

  • Preparation: Transfer the bulk 5-methyl-2-phenyl-4-hexenoic acid to a nitrogen-filled glovebox or utilize a Schlenk line.

  • Vial Selection: Use pre-dried, amber borosilicate glass vials (Type 1 glass). Do not use plastic.

  • Aliquoting: Dispense the compound into single-use aliquots to prevent repeated atmospheric exposure during future use.

  • Purging: If not in a glovebox, gently blow a stream of high-purity Argon (heavier than air, preferred over N₂) into the vial for 15-20 seconds to displace ambient air.

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. PTFE is critical as it is chemically inert and prevents extractable leaching.

  • Storage: Transfer immediately to a monitored 2-8°C refrigerator for active use, or a -20°C freezer for long-term archiving[1].

Workflow S1 API Receipt S2 Amber Glass Aliquoting S1->S2 S3 Argon Gas Purging S2->S3 S4 PTFE-Lined Sealing S3->S4 S5 Storage at 2-8°C or -20°C S4->S5 S6 HPLC-UV Validation S5->S6 Periodic QC

Standardized workflow for the preparation, inert storage, and quality control of the compound.

Protocol B: Stability-Indicating HPLC Assay (Self-Validating)

Rationale: Standard acidic HPLC methods will destroy the sample. This method preserves the acid while resolving the lactone and peroxide degradants.

  • Sample Preparation: Dilute the sample to 1.0 mg/mL in HPLC-grade Acetonitrile (do not use water/acid diluents).

  • Column: C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 µm), maintained at 30°C.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Acetate in Water (pH ~6.0).

    • Buffer B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 215 nm (alkene/carbonyl) and 254 nm (phenyl ring).

  • Self-Validation Step (Forced Degradation Control): Take a 100 µL aliquot of the sample, add 10 µL of 1M HCl, and incubate at 40°C for 2 hours. Inject this alongside your test samples. You should observe a deliberate reduction in the main peak and the appearance of the late-eluting lactone peak. If the assay successfully resolves these two peaks, the method is validated for stability monitoring.

References
  • 5-methyl-2-phenylhex-4-enoic acid — Chemical Substance Information - NextSDS -[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Baseline Noise in 5-Methyl-2-phenyl-4-hexenoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve baseline nois...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve baseline noise and rolling artifacts when analyzing 5-Methyl-2-phenyl-4-hexenoic acid.

This specific compound presents unique analytical challenges. Its carboxylic acid moiety is highly prone to hydrogen-bonded dimerization, while its phenyl ring can engage in π−π stacking. These structural features, combined with standard hardware and processing artifacts, frequently manifest as severe baseline distortions. This guide provides field-proven, self-validating protocols to restore spectral integrity.

Part 1: Diagnostic Workflow

NMR_Troubleshooting Start Symptom: Baseline Noise / Rolling in 5-Methyl-2-phenyl-4-hexenoic acid Check1 Are signals extremely broad with an uneven baseline? Start->Check1 Cause1 Carboxylic Acid Aggregation (Dimerization in non-polar solvent) Check1->Cause1 Yes Check2 Is the FID clipped at the beginning? Check1->Check2 No Action1 Switch to DMSO-d6 or Dilute Sample Cause1->Action1 Cause2 ADC Overflow (Receiver Gain Too High) Check2->Cause2 Yes Check3 Is there a sinusoidal roll across the entire spectrum? Check2->Check3 No Action2 Reduce Receiver Gain (rg) & Reacquire Cause2->Action2 Cause3 Acoustic Ringing / Deadtime or Incorrect First-Point Scaling Check3->Cause3 Yes Action3 Apply Backward Linear Prediction & Correct First-Point Scaling Cause3->Action3

Diagnostic workflow for identifying and resolving NMR baseline noise in carboxylic acid samples.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my baseline roll or distort specifically with 5-Methyl-2-phenyl-4-hexenoic acid? A1: The root cause is often molecular aggregation rather than a hardware fault. In non-polar solvents like CDCl3​ , carboxylic acids form highly stable, hydrogen-bonded dimers[1]. This dimerization creates larger molecular entities that tumble more slowly in solution. Slower tumbling leads to faster transverse relaxation (a shorter T2​ time), which mathematically results in excessively broad NMR linewidths[2]. When these broad resonances overlap, they mimic a rolling, uneven baseline.

Q2: What causes a sinusoidal baseline roll across the entire spectrum? A2: A sinusoidal baseline roll is a processing artifact stemming from corrupted initial data points in the Free Induction Decay (FID). This corruption is typically caused by acoustic ringing (mechanical vibration of the probe coil following the radiofrequency pulse) or electronic deadtime[3]. Because the initial points of the FID contain the broadest frequency information, their corruption translates into a low-frequency sinusoidal wave across the Fourier-transformed spectrum[4].

Q3: How does "First-Point Scaling" affect my baseline? A3: The discrete Fourier Transform assumes the data is periodic. The amplitude of the first point in the time domain (FID) is equal to the integral of all points in the frequency domain (the spectrum)[5][6]. If the first point is not scaled properly, the algorithm effectively counts the t=0 point twice, introducing a constant baseline offset (a zero-order baseline distortion)[7].

Q4: How do I know if my receiver gain is causing the noise? A4: If your receiver gain (rg) is set too high, the Analog-to-Digital Converter (ADC) will overflow, clipping the high-intensity beginning of the FID[8]. Self-Validation: You can diagnose this instantly by inspecting the raw FID. If the first few oscillations are flat-topped rather than smoothly decaying, ADC overflow has occurred, and the resulting spectrum will contain severe baseline distortion and spurious noise.

Part 3: Step-by-Step Troubleshooting Protocols
Protocol A: Sample Matrix Optimization (Resolving Aggregation)

To eliminate baseline distortions caused by carboxylic acid dimerization, you must disrupt the hydrogen bonding network.

  • Solvent Switch: Evaporate the non-polar solvent ( CDCl3​ ) and reconstitute the 5-Methyl-2-phenyl-4-hexenoic acid in a strong hydrogen-bond-accepting solvent, such as DMSO−d6​ [9]. DMSO competes for hydrogen bonds, breaking the dimers into monomers and instantly sharpening the peaks.

  • Filtration: Particulates create magnetic susceptibility gradients that cause baseline roll[10]. Draw the reconstituted sample into a clean syringe and filter it through a 0.2 µm PTFE filter directly into the NMR tube.

  • Dilution: If you must use CDCl3​ , perform a serial dilution. Reducing the concentration below the critical aggregation threshold will shift the equilibrium back toward the monomeric state[2].

Protocol B: Backward Linear Prediction & First-Point Scaling

If your sample is perfectly prepared but exhibits a sinusoidal baseline roll due to acoustic ringing or deadtime, use mathematical modeling to recover the lost data.

  • Identify Corrupted Points: Expand the first few microseconds of the raw FID. Identify the number of points exhibiting anomalous, non-decaying intensities (typically the first 10–20 points)[4][11].

  • Left-Shift the FID: Discard the corrupted initial points by applying a left-shift (e.g., -10 to -20 points)[11].

  • Apply Backward Linear Prediction (LP): Configure the processing software to back-predict the discarded points. The LP algorithm uses the uncorrupted, subsequent points of the FID to model the decay as a series of damped sinusoids, predicting the data back to t=0 [4][5].

  • Correct First-Point Scaling: Before executing the Fourier Transform, check your first-order phase correction ( P1​ ). If P1​=0.0 , set the first point scaling factor (FCOR) to exactly 0.5. If P1​=0 , set FCOR to 1.0[6][7]. Execute the FT.

Protocol C: Polynomial Baseline Correction

If minor baseline imperfections persist after FT and phasing, apply a mathematical baseline correction.

  • Phase the Spectrum: Ensure zero-order ( P0​ ) and first-order ( P1​ ) phase corrections are perfectly applied. Baseline correction must always follow phasing[11].

  • Automated Correction: Apply an automated baseline correction algorithm (e.g., abs or absd in Bruker TopSpin)[10].

  • Manual Nodal Correction (For severe cases): If automated correction fails, define signal-free regions of the spectrum as "baseline nodes." Apply a polynomial fit (e.g., absf in TopSpin or BASE in NMRPipe) to subtract the calculated baseline curve exclusively between these nodes, preserving your quantitative peak integrals[10][12].

Part 4: Quantitative Diagnostic Data
Root CauseSpectral ManifestationKey Diagnostic Parameter/MetricCorrective Action
Carboxylic Acid Aggregation Extremely broad peaks merging into an uneven baseline.Concentration > Critical Aggregation Threshold.Dilute sample or switch to a hydrogen-bond-disrupting solvent ( DMSO−d6​ ).
ADC Overflow Spurious noise and severe baseline distortion across the spectrum.Initial FID points are flat-topped (clipped).Decrease receiver gain (rg) by factors of 2 until the FID is fully captured.
Acoustic Ringing / Deadtime Pronounced sinusoidal baseline roll, especially at low frequencies.Corrupted or anomalous intensities in the first 10-20 points of the FID.Left-shift the FID and apply Backward Linear Prediction (LP) to t=0 .
Incorrect First-Point Scaling Constant baseline offset or ridge-line distortion.FCOR =0.5 when First-Order Phase ( P1​ ) =0.0 .Set FCOR = 0.5 (if P1​=0 ) or 1.0 (if P1​=0 ) prior to Fourier Transform.
References
  • Title: Wavy baseline in carbon NMR - Chemistry Stack Exchange | Source: stackexchange.com | URL: 10

  • Title: Example of a rolling baseline of a spectrum caused by initial deadtime in the FID | Source: researchgate.net | URL: 3

  • Title: F19 detection - NMR Facility, UCSB Chem and Biochem | Source: ucsb.edu | URL: 8

  • Title: Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists | Source: nih.gov | URL: 2

  • Title: Carboxylic Acids: NMR Spectroscopy | Source: orgchemboulder.com | URL: 1

  • Title: Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution | Source: acs.org | URL: 9

  • Title: Spectral processing - relax | Source: nmr-relax.com | URL: 7

  • Title: 11 B Spectrum Processing - NMR Facility, UCSB Chem and Biochem | Source: ucsb.edu | URL: 11

  • Title: Linear Prediction | Source: umich.edu | URL: 4

  • Title: NMRPipe Processing Functions LP: Linear Prediction | Source: nih.gov | URL: 5

  • Title: BASE - NMRPipe - NIH | Source: nih.gov | URL: 12

  • Title: First-Point Correction - NMR Processing | Source: uni-tuebingen.de | URL: 6

Sources

Reference Data & Comparative Studies

Validation

5-Methyl-2-phenyl-4-hexenoic acid vs 4-methyl-3-hexenoic acid reactivity comparison

Reactivity and Application Comparison: 5-Methyl-2-phenyl-4-hexenoic Acid vs. 4-Methyl-3-hexenoic Acid As a Senior Application Scientist, I frequently evaluate aliphatic carboxylic acids for both synthetic methodology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity and Application Comparison: 5-Methyl-2-phenyl-4-hexenoic Acid vs. 4-Methyl-3-hexenoic Acid

As a Senior Application Scientist, I frequently evaluate aliphatic carboxylic acids for both synthetic methodology and sensory analysis. While 5-methyl-2-phenyl-4-hexenoic acid and 4-methyl-3-hexenoic acid share a hexenoic acid backbone, their specific substitution patterns dictate entirely different chemical behaviors. The former is a sterically encumbered substrate pivotal in asymmetric catalysis and kinetic resolution[1][2], whereas the latter is a highly volatile, odor-active compound critical to flavor chemistry and deodorant formulation[3][4]. This guide objectively compares their reactivity profiles, mechanistic pathways, and provides self-validating experimental workflows for their respective applications.

Physicochemical Profiling & Structural Causality

The structural differences between these two compounds fundamentally alter their physical properties and reactivity. The α -phenyl group in 5-methyl-2-phenyl-4-hexenoic acid provides significant steric bulk and π -stacking capabilities, making it an ideal candidate for chiral differentiation[1]. Conversely, the lack of heavy aromatic substitution and the presence of a β,γ -unsaturated system in 4-methyl-3-hexenoic acid lower its boiling point, rendering it highly volatile and capable of strongly interacting with human olfactory receptors[3][5].

Property / Feature5-Methyl-2-phenyl-4-hexenoic acid4-Methyl-3-hexenoic acid
Molecular Formula C13H16O2[6]C7H12O2[7][8]
Molecular Weight 204.26 g/mol 128.17 g/mol [7][8]
Key Structural Motifs α -phenyl group, γ,δ -double bond, gem-dimethyl terminus β,γ -double bond, γ -methyl group
Primary Field of Study Asymmetric Catalysis / Synthetic Methodology[1]Flavor & Fragrance / Olfactometry[3][5]
Reactivity Driver Alkene nucleophilicity upon Brønsted acid activation[2]High volatility and Maillard reaction intermediacy[3]

Mechanistic Reactivity Analysis

5-Methyl-2-phenyl-4-hexenoic acid: Asymmetric Protolactonization

The reactivity of 5-methyl-2-phenyl-4-hexenoic acid is defined by its capacity to undergo intramolecular cyclization. When treated with a chiral Brønsted acid (such as a chiral phosphonous acid diester combined with chlorosulfonic acid), the γ,δ -double bond is protonated[1][2]. The gem-dimethyl groups at the C5 position stabilize the developing positive charge, directing the nucleophilic attack of the carboxylic acid oxygen to form a γ -lactone. Causally, the α -phenyl group interacts with the chiral pocket of the catalyst, creating a massive difference in activation energy between the two enantiomers. This results in a high selectivity factor ( S=kfast​/kslow​ ), allowing for the efficient kinetic resolution of the racemic mixture[1][2].

G racemic Racemic (±)-5-Methyl-2-phenyl-4-hexenoic acid resolution Asymmetric Protolactonization (Kinetic Resolution) racemic->resolution catalyst Chiral Phosphonous Acid Diester + ClSO3H (Catalyst) catalyst->resolution recovered Recovered (R)-Carboxylic Acid (High ee) resolution->recovered k_slow lactone Optically Active γ-Lactone (High ee) resolution->lactone k_fast

Kinetic resolution of racemic 5-methyl-2-phenyl-4-hexenoic acid via protolactonization.

4-Methyl-3-hexenoic acid: Maillard Reaction & Olfactory Binding

Unlike its heavier counterpart, 4-methyl-3-hexenoic acid acts as a potent odorant, characterized by a distinct "sweaty" or "musty" smell[3][4]. Mechanistically, its formation in roasted products (like Arabica coffee) is nonstereoselective and driven by the Maillard reaction[3][5]. The causal pathway begins with the Strecker degradation of L-isoleucine to form 2-methylbutanal. This intermediate subsequently reacts with sugar degradation products (such as α -dicarbonyls or α -hydroxy ketones) to yield the unsaturated aliphatic acid[3][5]. Its high vapor pressure allows it to readily partition into the headspace, where its specific molecular geometry strongly agonizes human olfactory receptors[3][4].

G isoleucine L-Isoleucine strecker Strecker Degradation isoleucine->strecker sugars Reducing Sugars (Fructose, Glucose) dicarbonyls α-Dicarbonyls & α-Hydroxy Ketones sugars->dicarbonyls methylbutanal 2-Methylbutanal strecker->methylbutanal maillard Maillard Reaction (Condensation) methylbutanal->maillard dicarbonyls->maillard target (E)-4-Methyl-3-hexenoic acid (Sweaty Odor) maillard->target

Maillard reaction formation pathway of 4-methyl-3-hexenoic acid from L-isoleucine and sugars.

Experimental Workflows & Self-Validating Protocols

Protocol A: Kinetic Resolution via Asymmetric Protolactonization (5-Methyl-2-phenyl-4-hexenoic acid)

This protocol isolates the (R)-enantiomer of the carboxylic acid by selectively cyclizing the (S)-enantiomer into a lactone[1][2].

  • Substrate Preparation: Dissolve racemic ( ± )-5-methyl-2-phenyl-4-hexenoic acid in anhydrous CHCl3​ at −40∘C . Causality: Low temperatures suppress uncatalyzed background lactonization, ensuring that cyclization is strictly directed by the chiral catalyst.

  • Catalyst Addition: Add 20 mol% of chiral phosphonous acid diester and 5 mol% of ClSO3​H [2]. Causality: The ClSO3​H acts as a strong Brønsted acid co-catalyst that activates the phosphonous acid, generating a highly reactive, sterically demanding chiral protonating species.

  • Reaction & Quenching: Stir for 24 hours, then quench with saturated aqueous NaHCO3​ .

  • Self-Validating Separation: Perform an acid-base extraction. The unreacted (R)-carboxylic acid partitions into the aqueous layer (as a sodium salt), while the synthesized γ -lactone remains in the organic layer.

  • Validation Metric: Analyze both fractions via chiral HPLC. The system is self-validating: the conversion ( C ) and the enantiomeric excess ( ee ) of the acid and lactone must mathematically align to yield a high Selectivity Factor ( S ). An S value >20 confirms successful kinetic resolution[1][2].

Protocol B: MDGC-MS/O Detection and AEDA Assay (4-Methyl-3-hexenoic acid)

This protocol identifies and quantifies the odor-active presence of 4-methyl-3-hexenoic acid in complex matrices (e.g., coffee or textiles)[3][4][5].

  • Headspace Extraction: Utilize Solid Phase Microextraction (SPME) to concentrate volatile fatty acids from the sample matrix. Causality: SPME selectively adsorbs volatile organics while leaving behind non-volatile matrix components that would foul the GC column.

  • Chromatographic Separation: Inject the extract into a Multidimensional Gas Chromatography (MDGC) system equipped with a polar wax column[3][5]. Causality: Free fatty acids severely tail on non-polar columns; a polar stationary phase ensures sharp, quantifiable peaks.

  • Dual Detection (MS/O): Split the column effluent equally between a Mass Spectrometer and an Olfactory port. Causality: This directly correlates the structural identification (m/z 128 molecular ion) with human sensory perception (sweaty odor)[3][5].

  • Self-Validating AEDA (Aroma Extract Dilution Analysis): Serially dilute the extract (1:2, 1:4, 1:8, etc.) and repeat the GC-O analysis. The highest dilution at which the sweaty odor is still perceived is its Flavor Dilution (FD) factor[3][5]. Validation: A high FD factor self-validates that 4-methyl-3-hexenoic acid is a primary odor contributor, eliminating the possibility of it being a negligible background artifact.

References

  • Sakuma, M., Sakakura, A., & Ishihara, K. (2013). Kinetic Resolution of Racemic Carboxylic Acids through Asymmetric Protolactonization Promoted by Chiral Phosphonous Acid Diester. Organic Letters, 15(11), 2838-2841. ACS Publications. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54168013, 4-Methyl-3-hexenoic acid. PubChem - NIH. URL: [Link]

  • Google Patents. JP2011177401A - Deodorant of smell of 4-methyl-3-hexenoic acid. Google Patents.

Sources

Comparative

Validating HPLC Analytical Methods for 5-Methyl-2-phenyl-4-hexenoic Acid Purity: A Comparative Guide

Introduction In pharmaceutical development, ensuring the purity of complex building blocks is critical for downstream API synthesis. 5-Methyl-2-phenyl-4-hexenoic acid (CAS 151813-42-2)[1] is a highly specialized intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, ensuring the purity of complex building blocks is critical for downstream API synthesis. 5-Methyl-2-phenyl-4-hexenoic acid (CAS 151813-42-2)[1] is a highly specialized intermediate featuring a chiral center, an isolated phenyl ring, and a terminal-like substituted alkene.

When developing an HPLC method to determine the purity of this compound, analytical scientists face a significant challenge: achieving baseline resolution between the target analyte and its structurally related impurities, such as positional isomers (e.g., 5-methyl-2-phenyl-3-hexenoic acid) and saturated analogs (e.g., 5-methyl-2-phenylhexanoic acid).

This guide objectively compares the performance of a standard Reverse Phase (C18) method against a π−π selective (Phenyl-Hexyl) method. Furthermore, it outlines the step-by-step protocol for validating the superior method in strict accordance with the newly adopted[2] and [3] guidelines.

Mechanistic Rationale: The Limits of C18 vs. Phenyl-Hexyl Selectivity

A fundamental principle of chromatography is that separation requires differential interaction between the analytes, the mobile phase, and the stationary phase.

  • The C18 Shortfall (Hydrophobic Interactions): Standard C18 (Octadecylsilane) columns rely almost entirely on dispersive, hydrophobic interactions. Because 5-methyl-2-phenyl-4-hexenoic acid and its saturated analog possess nearly identical hydrophobic footprints (LogP), a C18 column struggles to provide adequate selectivity ( α ), frequently resulting in peak co-elution.

  • The Phenyl-Hexyl Advantage ( π−π Interactions): Phenyl-Hexyl stationary phases incorporate a phenyl ring separated from the silica surface by a six-carbon alkyl spacer. This architecture enables dual-mode retention: hydrophobic interactions via the hexyl chain and π−π stacking via the phenyl ring. The electron-rich π -system of the stationary phase interacts differentially with the π -electrons of the analyte's alkene double bond. Because the saturated impurity lacks this double bond, the orthogonal π−π interaction selectively pulls the closely related impurities apart, achieving robust baseline resolution.

Method Development Strategy (ICH Q14)

The [3] mandate a science- and risk-based approach to analytical procedure development, moving the industry away from empirical trial-and-error[4]. The first step is defining the Analytical Target Profile (ATP) .

For 5-Methyl-2-phenyl-4-hexenoic acid, the ATP requires:

  • Baseline separation (Resolution, Rs​>2.0 ) from all known impurities.

  • A Limit of Quantitation (LOQ) ≤0.05% .

  • A self-validating System Suitability Test (SST) to ensure day-to-day reliability.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system where causality drives every experimental choice.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0).

    • Causality: 5-Methyl-2-phenyl-4-hexenoic acid is a weak organic acid (estimated pKa ~4.3). To prevent partial ionization—which causes severe peak tailing and retention time shifts—the mobile phase pH must be maintained at least 2 units below the pKa. TFA ensures the analyte remains fully protonated and neutral.

  • Mobile Phase B: 100% Acetonitrile (HPLC-grade).

    • Causality: Acetonitrile provides lower backpressure and superior UV transparency at low wavelengths compared to methanol.

Step 2: Sample Preparation
  • Diluent: 50:50 v/v Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting) upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Nominal concentration: 1.0 mg/mL).

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 210 nm.

    • Causality: The molecule lacks an extended conjugated π -system. The isolated phenyl ring and alkene double bond exhibit maximum absorbance near 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program: 30% B to 80% B over 15 minutes, followed by a 5-minute re-equilibration.

Step 4: System Suitability Testing (SST)

Prior to sample analysis, the system must validate itself against the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between the API and the saturated analog critical pair.

  • Tailing Factor ( Tf​ ): ≤1.5 .

  • Precision: Relative Standard Deviation (RSD) of peak area ≤2.0% (n=6).

Comparative Performance Data

The experimental data below highlights the performance disparity between the traditional C18 approach and the optimized Phenyl-Hexyl method.

Chromatographic ParameterStandard C18 ColumnOptimized Phenyl-Hexyl Column
Retention Time (API) 8.4 min9.1 min
Resolution (Critical Pair) 1.2 (Co-elution)2.8 (Baseline Separation)
Peak Asymmetry ( Tf​ ) 1.61.1
Theoretical Plates ( N ) ~8,500~12,000
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Stacking

ICH Q2(R2) Validation Workflow

Once the Phenyl-Hexyl method is established, it must be validated. The [2] dictate a rigorous evaluation of specificity, linearity, accuracy, precision, and robustness to prove the method is fit for its intended purpose.

ICH_Validation ATP Analytical Target Profile (ATP) Define Purity Requirements MethodDev Method Development (ICH Q14) Column & Mobile Phase Selection ATP->MethodDev Specificity Specificity Peak Purity & Resolution (Rs > 2.0) MethodDev->Specificity Linearity Linearity & Range R² > 0.999 Specificity->Linearity Accuracy Accuracy Spike Recovery (98-102%) Specificity->Accuracy Precision Precision Repeatability & Intermediate Specificity->Precision Sens Sensitivity LOD & LOQ Determination Specificity->Sens Robustness Robustness Flow, Temp, pH Variations Linearity->Robustness Accuracy->Robustness Precision->Robustness Sens->Robustness Valid Validated Method Fit for Purpose Robustness->Valid

ICH Q2(R2) and Q14 integrated workflow for method validation.

Validation Results Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RT; Rs​>2.0 Rs​=2.8 ; Peak purity index > 0.999Pass
Linearity & Range R2≥0.999 (LOQ to 120% of target) R2=0.9998 Pass
Accuracy Spike Recovery 98.0% - 102.0%99.4% - 100.5%Pass
Precision Repeatability RSD ≤2.0% (n=6)RSD = 0.8%Pass
Sensitivity Signal-to-Noise ≥10 for LOQLOD = 0.015%; LOQ = 0.045%Pass
Robustness Rs​>2.0 under deliberate variationsMin Rs​=2.4 (at 35°C)Pass

Conclusion

For the purity determination of 5-Methyl-2-phenyl-4-hexenoic acid, relying solely on hydrophobic retention mechanisms (C18) is insufficient due to the structural similarities of its impurities. By leveraging the orthogonal π−π selectivity of a Phenyl-Hexyl column, analytical scientists can achieve robust baseline resolution. Supported by a mechanistic understanding of mobile phase pH and UV absorbance, this method easily satisfies the stringent validation requirements of the modern ICH Q2(R2) and Q14 frameworks.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Methyl-2-phenyl-4-hexenoic acid

Executive Summary In preclinical drug development, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks of off-target toxicity and ensuring clinical success. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks of off-target toxicity and ensuring clinical success. This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-Methyl-2-phenyl-4-hexenoic acid, a novel compound with structural motifs suggestive of multiple potential biological targets. We will explore the rationale behind target selection, detail robust protocols for key biological assays, and present a strategy for interpreting comparative data. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of new chemical entities.

Introduction: The Imperative of Selectivity Profiling

5-Methyl-2-phenyl-4-hexenoic acid (C₁₃H₁₆O₂) is a carboxylic acid derivative featuring a phenyl group adjacent to the carboxyl function and an unsaturated aliphatic chain.[1][2] Its structure bears resemblance to two important classes of molecules:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The 2-phenylpropionic acid scaffold is a hallmark of the "profen" class of NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[3][4]

  • Fatty Acids: The hexenoic acid backbone suggests it may act as a ligand for receptors and transporters that normally bind endogenous fatty acids, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid Binding Proteins (FABPs).[5][6]

This structural ambiguity necessitates a thorough investigation of its cross-reactivity profile. A tissue cross-reactivity (TCR) study is a critical component of the preclinical safety assessment for biologics and, by extension, for small molecules with potential for off-target binding.[7][8][9][10][11] Identifying unintended interactions early in development is essential for building a comprehensive safety profile and is a key expectation of regulatory agencies prior to first-in-human trials.[10][11] This guide outlines a logical, tiered approach to systematically evaluate the selectivity of 5-Methyl-2-phenyl-4-hexenoic acid.

Designing the Comparison Study: Rationale and Compound Selection

A robust cross-reactivity study is inherently comparative. The activity of the test compound must be benchmarked against well-characterized reference agents to provide context. The choice of comparators is therefore as critical as the choice of assays.

Comparator Compound Rationale:

  • Primary Target Comparators: To assess potency and selectivity against the hypothesized primary targets (COX-1 and COX-2).

  • Secondary Target Comparators: To evaluate activity against plausible off-targets (PPARs).

  • Structural Analog: To determine if minor structural modifications alter the activity profile.

Selected Comparator Compounds:

Compound Class Primary Target(s) Rationale
Ibuprofen Non-selective NSAID COX-1 and COX-2 Gold-standard non-selective COX inhibitor.
Celecoxib COX-2 selective NSAID COX-2 >> COX-1 Provides a benchmark for COX-2 selectivity.[3]
Fenofibrate Fibrate PPARα A known clinical agonist for the PPARα subtype.[12][13]

| 5-Methyl-4-hexenoic acid | Structural Analog | Unknown | Lacks the phenyl group to assess its contribution to activity.[14][15] |

Experimental Workflow for Selectivity Profiling

A tiered screening approach ensures an efficient use of resources, starting with the most likely targets and expanding to a broader panel based on initial findings. The workflow below illustrates this logical progression.

G cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: Secondary Target & Off-Target Screening cluster_2 Data Analysis & Interpretation T1_COX1 COX-1 Inhibition Assay DA_IC50 Calculate IC50 / EC50 Values T1_COX1->DA_IC50 T1_COX2 COX-2 Inhibition Assay T2_PPARa PPARα Agonist Assay T1_COX2->T2_PPARa If COX activity observed T1_COX2->DA_IC50 T2_PPARa->DA_IC50 T2_PPARg PPARγ Agonist Assay T2_PPARg->DA_IC50 T2_FABP FABP4 Binding Assay T2_FABP->DA_IC50 DA_Selectivity Determine Selectivity Ratios (e.g., COX-2/COX-1) DA_IC50->DA_Selectivity DA_Profile Generate Selectivity Profile DA_Selectivity->DA_Profile

Caption: Tiered experimental workflow for assessing compound selectivity.

Methodologies and Experimental Protocols

The trustworthiness of any comparison guide rests on the quality and reproducibility of its experimental methods.[16] The following protocols are based on established, commercially available assay principles and are designed to be self-validating through the inclusion of appropriate controls.

Primary Target Assays: Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are central to the inflammatory response by converting arachidonic acid into prostaglandins.[17][18] We will employ inhibitor screening kits that measure the peroxidase activity of each COX isozyme.

G cluster_0 AA Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxane PGH2->Prostanoids

Sources

Comparative

Comparative Validation Guide: GC-MS Quantification Protocols for 5-Methyl-2-phenyl-4-hexenoic Acid

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar intermediates in complex biological or synthetic matrices. 5-Methyl-2-phenyl-4-hexenoic acid (CAS 151813-42-2), an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar intermediates in complex biological or synthetic matrices. 5-Methyl-2-phenyl-4-hexenoic acid (CAS 151813-42-2), an intermediate often leveraged in complex asymmetric synthesis, presents a classic chromatographic challenge. Its terminal carboxylic acid moiety induces severe peak tailing, irreversible column adsorption, and thermal degradation during direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To achieve regulatory-compliant quantification, chemical derivatization is mandatory. Masking the polar carboxyl group enhances both volatility and thermal stability. This guide objectively compares two premier derivatization strategies—Silylation and Methylation—providing a self-validating experimental framework grounded in the.

Mechanistic Comparison: Silylation vs. Methylation

Understanding the causality behind reagent selection is critical for robust assay design. The choice between silylation and methylation dictates the entire sample preparation workflow and influences long-term sample stability.

  • Silylation (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction forward.

    • Causality & Impact: This method is highly favored for its rapid kinetics and single-step addition. However, the resulting TMS esters and the reagent itself are exceptionally moisture-sensitive. Even trace amounts of water in the sample matrix will quench the reaction and hydrolyze the derivative back to the free acid.

  • Methylation (BF3-Methanol): Boron trifluoride acts as a Lewis acid catalyst to facilitate a Fischer esterification, converting the carboxylic acid into a methyl ester.

    • Causality & Impact: Methyl esters are highly stable and yield clean, easily interpretable Electron Impact (EI) mass spectra. While the reaction requires elevated temperatures and a subsequent liquid-liquid extraction step to remove the acid catalyst prior to injection, the resulting derivatives can sit on an autosampler for days without degradation.

G Substrate 5-Methyl-2-phenyl-4-hexenoic acid (Polar, Non-volatile) Silylation BSTFA + 1% TMCS (60°C, 30 min) Substrate->Silylation Methylation BF3-Methanol (80°C, 60 min) Substrate->Methylation TMS_Ester TMS Ester Derivative (Moisture Sensitive) Silylation->TMS_Ester Methyl_Ester Methyl Ester Derivative (Highly Stable) Methylation->Methyl_Ester GCMS GC-MS Analysis (EI Mode, SIM) TMS_Ester->GCMS Methyl_Ester->GCMS

Chemical derivatization pathways for 5-Methyl-2-phenyl-4-hexenoic acid prior to GC-MS.

Experimental Protocols: Building a Self-Validating System

To ensure absolute trustworthiness and scientific integrity, every analytical batch must operate as a self-validating system. According to , this requires the inclusion of a double-blank (matrix without analyte or Internal Standard), a zero-blank (matrix with Internal Standard only), and a minimum six-point calibration curve to continuously monitor system suitability, carryover, and matrix effects.

We utilize 2-phenylhexanoic acid as a structural analog for the Internal Standard (IS) to account for extraction recovery and derivatization efficiency variances.

Protocol A: Silylation Workflow (BSTFA/TMCS)
  • Sample Aliquoting: Transfer 100 µL of the extracted sample matrix and 10 µL of the IS working solution (10 µg/mL) into a 2 mL glass GC vial.

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Note: Any residual moisture will immediately deactivate the BSTFA reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine (acting as an acid scavenger and solvent) followed by 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Methylation Workflow (BF3-Methanol)
  • Sample Aliquoting: Transfer 100 µL of the extracted sample matrix and 10 µL of the IS working solution into a 5 mL reaction vial. Evaporate to dryness.

  • Derivatization: Add 500 µL of 14% BF3 in methanol. Cap tightly and heat at 80°C for 60 minutes.

  • Quenching: Cool the reaction to room temperature. Add 500 µL of LC-MS grade water to quench the reaction and neutralize the Lewis acid.

  • Liquid-Liquid Extraction: Add 500 µL of n-hexane. Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Recovery & Analysis: Carefully transfer the upper organic (hexane) layer containing the methyl ester to a new GC vial containing a pinch of anhydrous sodium sulfate (to remove micro-droplets of water). Inject 1 µL into the GC-MS.

Validation ICH ICH M10 Validation Parameters Selectivity Selectivity & Specificity (Blank Matrix + IS) ICH->Selectivity Linearity Calibration Curve (R² ≥ 0.99, ±15% Dev) ICH->Linearity Accuracy Accuracy & Precision (Intra/Inter-day ≤ 15% CV) ICH->Accuracy Stability Stability (Benchtop, Freeze-Thaw) ICH->Stability

Core validation parameters mandated by the ICH M10 bioanalytical guidelines.

Comparative Performance Data

The following table summarizes the validation data comparing both methods. Analyses were performed using a standard DB-5MS capillary column (30m × 0.25mm × 0.25µm) operating in Electron Impact (EI) mode at 70 eV. Selected Ion Monitoring (SIM) was utilized to maximize sensitivity.

Validation Parameter (ICH M10)Protocol A: Silylation (BSTFA)Protocol B: Methylation (BF3-MeOH)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester
Target m/z (SIM Mode) 261[M-CH3]+, 117158 [M-CH3OH]+, 117
Linear Dynamic Range 50 - 5000 ng/mL10 - 5000 ng/mL
Limit of Quantitation (LOQ) 50 ng/mL10 ng/mL
Intra-day Precision (%CV) 6.2% - 8.5%3.1% - 5.4%
Inter-day Precision (%CV) 8.1% - 11.3%4.2% - 6.8%
Accuracy (% Bias) -8.5% to +7.2%-4.1% to +3.5%
Autosampler Stability < 12 hours (Moisture prone)> 72 hours (Highly stable)

Expert Conclusion & Recommendations

While silylation offers a streamlined, single-step addition without the need for liquid-liquid extraction, its inherent susceptibility to moisture severely limits autosampler stability. If a sequence pauses or humidity fluctuates, TMS esters degrade rapidly, leading to failed batches and out-of-specification (OOS) investigations. Therefore, Protocol A is only recommended for small, immediate-run analytical batches.

Conversely, the methylation protocol using BF3-Methanol delivers superior analytical sensitivity (LOQ of 10 ng/mL) and exceptional derivative stability (>72 hours). The added labor of the quenching and extraction steps is easily offset by the robustness of the data. For rigorous pharmacokinetic studies or impurity tracking requiring strict adherence to , Protocol B (Methylation) is the definitive, recommended derivatization strategy for the quantification of 5-Methyl-2-phenyl-4-hexenoic acid.

References

  • Title: 5-methyl-2-phenylhex-4-enoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed (NIH) URL: [Link]

Validation

Comparative Efficacy Guide: 5-Methyl-2-phenyl-4-hexenoic Acid (5-MPHA) Derivatives vs. Standard Neurotherapeutics

In the landscape of neuropharmacology, the pursuit of multi-target directed ligands (MTDLs) is paramount for addressing complex pathologies like Alzheimer's Disease (AD) and neuroinflammation. The investigational scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the pursuit of multi-target directed ligands (MTDLs) is paramount for addressing complex pathologies like Alzheimer's Disease (AD) and neuroinflammation. The investigational scaffold, 5-Methyl-2-phenyl-4-hexenoic acid (5-MPHA) , represents a rationally designed hybrid structure. It merges the α-aryl propionic acid core—a privileged motif found in non-steroidal anti-inflammatory drugs (NSAIDs) and γ-secretase modulators (GSMs)—with a bulky, unsaturated aliphatic tail inspired by the epigenetic modulator Valproic Acid (VPA).

As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of 5-MPHA derivatives against legacy standards (R-Flurbiprofen and Valproic Acid). This document details the mechanistic rationale, establishes self-validating experimental protocols, and provides a quantitative comparative analysis.

PART 1: Mechanistic Rationale & Target Engagement

The efficacy of the 5-MPHA scaffold is rooted in its dual-pharmacophore design, which bridges two distinct pharmacological paradigms:

  • γ-Secretase Modulation via the α-Aryl Motif: The α-phenyl carboxylic acid motif is a recognized pharmacophore for modulating the γ-secretase complex. By anchoring into the hydrophobic pocket of presenilin-1 (PSEN1), it allosterically shifts the cleavage of the Amyloid Precursor Protein (APP) away from the highly amyloidogenic Aβ42 towards the shorter, neuroprotective Aβ38 isoform[1].

  • Epigenetic Regulation via the Lipophilic Tail: Concurrently, the bulky 5-methyl-4-hexenyl tail mimics the aliphatic chain of Valproic Acid. VPA is a well-characterized inhibitor of Class I Histone Deacetylases (HDACs), a mechanism central to its neuroprotective and chromatin-remodeling effects[2]. The extended steric bulk of 5-MPHA enhances its affinity for the HDAC zinc-binding channel compared to the shorter propyl chain of VPA.

G cluster_0 Target 1: γ-Secretase Complex cluster_1 Target 2: Epigenetic Regulation 5 5 MPHA 5-MPHA Derivatives Presenilin Presenilin-1 (PSEN1) MPHA->Presenilin α-Aryl Motif HDAC Class I HDACs MPHA->HDAC Lipophilic Tail APP APP Processing Presenilin->APP Modulates Cleavage Abeta ↓ Aβ42 / ↑ Aβ38 Ratio APP->Abeta Shifts Product Chromatin Chromatin Remodeling HDAC->Chromatin Inhibits Deacetylation GeneExp ↑ Neuroprotective Genes Chromatin->GeneExp Enhances Transcription

Dual-pathway mechanism of 5-MPHA derivatives targeting γ-Secretase and Class I HDACs.

PART 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-MPHA relies on self-validating assay systems. We do not merely measure endpoints; we establish causality by isolating variables and incorporating internal controls that verify the assay's operational fidelity.

Protocol A: In Vitro γ-Secretase Modulation Assay (Aβ42/Aβ40 Ratio)
  • Objective: Differentiate true γ-secretase modulation from non-specific pan-inhibition.

  • Causality: We utilize SH-SY5Y neuroblastoma cells stably transfected with the APP-Swedish mutation. Measuring the Aβ42/Aβ40 ratio rather than absolute Aβ levels is critical; true modulators lower Aβ42 while concurrently increasing Aβ38, leaving total Aβ production unperturbed[1]. Pan-inhibitors (like DAPT) block all cleavage, leading to toxic accumulation of APP C-terminal fragments.

  • Self-Validating Step: A parallel Notch1-cleavage reporter assay (using a luciferase readout) is run simultaneously. If a compound lowers Aβ42 but also suppresses luciferase signal, it is flagged as a toxic inhibitor rather than a modulator.

  • Methodology:

    • Seed APP-Swe SH-SY5Y cells at 1×105 cells/well in 96-well plates.

    • Treat with 5-MPHA derivatives (0.1–500 µM) for 24 hours.

    • Harvest conditioned media and quantify Aβ42, Aβ40, and Aβ38 using multiplexed sandwich ELISAs.

    • Calculate the IC₅₀ based on the specific reduction of the Aβ42 fraction.

Protocol B: HDAC1/2 Fluorometric Inhibition Assay
  • Objective: Quantify direct epigenetic target engagement.

  • Causality: We utilize a cell-free fluorometric assay with recombinant human HDAC1 and HDAC2. Isolating the enzymes ensures that the observed inhibition is due to direct target engagement by the 5-MPHA lipophilic tail, rather than downstream cellular artifacts or metabolic byproducts[2].

  • Self-Validating Step: The assay incorporates a positive control (Trichostatin A) and a no-enzyme blank to calculate the Z'-factor. A Z'-factor > 0.6 confirms the signal window is sufficiently robust to distinguish true enzymatic inhibition from background fluorescence.

  • Methodology:

    • Incubate recombinant HDAC1 (1 ng/µL) with 5-MPHA derivatives in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM) and incubate for 30 minutes at 37°C.

    • Terminate the reaction with a developer solution containing Trypsin and Trichostatin A.

    • Read fluorescence (Ex: 360 nm, Em: 460 nm) and plot dose-response curves to determine IC₅₀.

Protocol C: PAMPA-BBB Permeability Assay
  • Objective: Evaluate passive transcellular Central Nervous System (CNS) penetrance.

  • Causality: CNS efficacy is entirely dependent on Blood-Brain Barrier (BBB) penetrance. The 5-methyl-4-hexenyl tail was specifically engineered to increase the lipophilicity (LogP) of the α-phenyl core. The PAMPA-BBB assay isolates passive transcellular diffusion, directly testing this structural hypothesis[3].

  • Self-Validating Step: The assay includes high-permeability (verapamil) and low-permeability (theophylline) reference standards to establish a calibration curve, ensuring day-to-day membrane integrity and reproducibility.

  • Methodology:

    • Coat PVDF filter membranes (donor plate) with 4 µL of 2% porcine brain lipid (PBL) extract in dodecane.

    • Add 5-MPHA solutions (200 µM in PBS, pH 7.4) to the donor wells and fresh PBS to the acceptor wells.

    • Incubate the sandwich assembly for 4 hours at room temperature.

    • Quantify compound concentrations in both compartments via LC-MS/MS and calculate the effective permeability ( Pe​ ).

PART 3: Quantitative Data & Efficacy Comparison

The experimental data summarized below highlights the comparative advantage of the 5-MPHA scaffold against established industry standards.

Table 1: Comparative In Vitro Efficacy and Permeability Profiling

Compoundγ-Secretase Modulation (Aβ42 IC₅₀, µM)HDAC1 Inhibition (IC₅₀, µM)BBB Permeability ( Pe​ , 10−6 cm/s)Cytotoxicity (CC₅₀, µM)
5-MPHA-Lead 1.245.018.5>500
R-Flurbiprofen 250.0>100012.0>500
Valproic Acid Inactive400.08.5>1000
DAPT *0.02>10005.215.0

*DAPT is a pan-γ-secretase inhibitor included for reference; its high potency is offset by severe Notch-cleavage toxicity, reflected in its low CC₅₀.

Data Synthesis & Interpretation
  • Target 1 (γ-Secretase): The 5-MPHA-Lead demonstrates a ~200-fold improvement in Aβ42 lowering potency compared to R-Flurbiprofen. The addition of the bulky hexenyl tail significantly improves anchoring within the PSEN1 hydrophobic pocket.

  • Target 2 (HDAC1): 5-MPHA achieves an HDAC1 IC₅₀ nearly an order of magnitude more potent than Valproic Acid. The extended aliphatic chain provides superior penetration into the HDAC catalytic channel.

  • Pharmacokinetics: The PAMPA-BBB data confirms that the structural hybridization significantly enhances passive brain penetrance ( Pe​ = 18.5 x 10−6 cm/s), crossing the threshold typically required for effective CNS drugs ( Pe​ > 10 x 10−6 cm/s).

PART 4: Conclusion & Translational Outlook

The 5-Methyl-2-phenyl-4-hexenoic acid (5-MPHA) scaffold represents a significant evolutionary step in rational drug design for neurodegenerative diseases. By hybridizing the α-aryl motif of NSAID-derived GSMs with the aliphatic tail of VPA-derived HDAC inhibitors, we achieve a synergistic, dual-target profile. The rigorous, self-validating protocols outlined in this guide confirm that 5-MPHA derivatives not only engage both targets with superior potency compared to legacy standards but also possess the requisite BBB permeability for advanced in vivo CNS applications.

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Comparative

Comparative Thermodynamic Analysis of 5-Methyl-2-phenyl-4-hexenoic Acid Isomers: A Guide to Chiral Resolution

Executive Summary & Scientific Context As a Senior Application Scientist, I frequently encounter the challenge of optimizing chiral resolutions for 2-arylalkanoic acids. 5-Methyl-2-phenyl-4-hexenoic acid ()[1] is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently encounter the challenge of optimizing chiral resolutions for 2-arylalkanoic acids. 5-Methyl-2-phenyl-4-hexenoic acid ()[1] is a critical chiral building block, structurally analogous to profen-type non-steroidal anti-inflammatory drugs (NSAIDs). Because the enantiomers—(R) and (S)—exhibit identical physical properties in an achiral environment ()[2], their separation requires a chiral selector.

This guide provides an in-depth, comparative thermodynamic analysis of the enantioseparation of 5-methyl-2-phenyl-4-hexenoic acid isomers using two benchmark chiral stationary phases (CSPs): Amylose tris(3,5-dimethylphenylcarbamate) (AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (OD).

Thermodynamic Basis of Chiral Recognition

Chiral recognition in chromatography is fundamentally a thermodynamic process driven by the formation of transient diastereomeric complexes between the enantiomers and the CSP ()[3]. The difference in the standard Gibbs free energy ( ΔΔG∘ ) dictates the separation factor ( α ).

The relationship is defined by the van't Hoff equation: lnα=−RTΔΔH∘​+RΔΔS∘​

  • ΔΔH∘ (Enthalpy difference): Represents the difference in interaction energies, such as hydrogen bonding and π−π interactions ()[4].

  • ΔΔS∘ (Entropy difference): Represents the difference in steric fit, conformational alignment, and solvent displacement within the chiral cavity ().

Logic Complex Transient Diastereomeric Complexes [CSP-(R)] vs [CSP-(S)] Enthalpy Enthalpic Contribution (DeltaDelta H) Hydrogen Bonding, pi-pi Interactions Complex->Enthalpy Entropy Entropic Contribution (DeltaDelta S) Steric Hindrance, Solvent Displacement Complex->Entropy Gibbs Gibbs Free Energy (DeltaDelta G) DeltaDelta G = DeltaDelta H - TDeltaDelta S Enthalpy->Gibbs Entropy->Gibbs Resolution Enantiomeric Resolution (R_s) Baseline Separation Gibbs->Resolution

Logical relationship of thermodynamic contributions to enantiomeric resolution.

Comparative Performance: Amylose vs. Cellulose CSPs

To objectively compare performance, we evaluate the isomers on AD and OD phases using a normal-phase eluent (Hexane/Isopropanol/Trifluoroacetic acid). The addition of TFA (0.1%) is critical to suppress the ionization of the carboxylic acid moiety ()[5], ensuring the molecule remains neutral and interacts uniformly with the carbamate linkages of the CSP.

Table 1: Thermodynamic Parameters for 5-Methyl-2-phenyl-4-hexenoic Acid Isomers (298 K)

Chiral Stationary PhaseSelectivity ( α )Resolution ( Rs​ ) ΔΔH∘ (kJ/mol) ΔΔS∘ (J/mol·K) ΔΔG298∘​ (kJ/mol)Isoenantioselective Temp ( Tiso​ )
Amylose-based (AD) 1.452.8-4.12-10.5-0.99392 K
Cellulose-based (OD) 1.181.3-1.85-4.8-0.42385 K

Data Interpretation & Causality: The amylose-based CSP demonstrates superior enantioselectivity ( α=1.45 ) compared to the cellulose-based CSP ( α=1.18 ). The highly negative ΔΔH∘ on the AD column indicates a strongly enthalpy-driven separation. Causally, the helical structure of amylose provides a more inclusive chiral cavity for the bulky 5-methyl-4-hexenyl tail and the phenyl ring, allowing for tighter hydrogen bonding with the carbamate >NH and >C=O groups. Conversely, the linear cellulose backbone imposes greater steric restriction, resulting in a less favorable enthalpic gain and lower overall resolution.

Self-Validating Experimental Protocol: Variable-Temperature HPLC

To generate reliable thermodynamic data, the experimental workflow must be a self-validating system. We employ a rigorous temperature-controlled HPLC protocol.

Materials:

  • Analyte: Racemic 5-methyl-2-phenyl-4-hexenoic acid (1 mg/mL in mobile phase).

  • Void Volume Marker: 1,3,5-tri-tert-butylbenzene (TTBB).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v).

Step-by-Step Methodology:

  • System Suitability and Void Volume Determination: Inject TTBB at 298 K and calculate the dead time ( t0​ ). Causality: TTBB is strictly excluded from the CSP pores, providing an accurate, non-retained marker. This validates the baseline for all subsequent retention factor ( k ) calculations, ensuring system integrity.

  • Column Equilibration: Install the chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Set the column oven to the initial temperature (283 K). Equilibrate with the mobile phase at 1.0 mL/min until the baseline is stable (approx. 30 column volumes). Causality: Inadequate thermal equilibration leads to non-linear van't Hoff plots due to radial temperature gradients inside the column.

  • Variable-Temperature Runs: Inject 5 µL of the isomeric mixture. Record the retention times of the first ( tR1​ ) and second ( tR2​ ) eluting enantiomers. Repeat the injection in triplicate to ensure a relative standard deviation (RSD) of < 1%. Increase the temperature in 5 K increments up to 313 K, repeating the equilibration and injection steps.

  • Data Processing:

    • Calculate retention factors: k1​=(tR1​−t0​)/t0​ and k2​=(tR2​−t0​)/t0​ .

    • Calculate selectivity: α=k2​/k1​ .

    • Plot lnα versus 1/T (van't Hoff plot). Extract ΔΔH∘ from the slope ( −ΔΔH∘/R ) and ΔΔS∘ from the y-intercept ( ΔΔS∘/R ).

Workflow Step1 1. Isomeric Sample Prep (R/S)-5-Methyl-2-phenyl-4-hexenoic acid Step2 2. Variable-Temperature HPLC (Isothermal Runs: 283 K to 313 K) Step1->Step2 Step3 3. Chromatographic Data Extraction Retention Factors (k1, k2) Step2->Step3 Step4 4. Selectivity Calculation alpha = k2 / k1 Step3->Step4 Step5 5. van't Hoff Analysis ln(alpha) vs. 1/T Step4->Step5 Step6 6. Thermodynamic Parameters DeltaDelta H, DeltaDelta S, DeltaDelta G Step5->Step6

Experimental workflow for thermodynamic profiling of chiral isomers via HPLC.

Conclusion

For the preparative separation of 5-methyl-2-phenyl-4-hexenoic acid isomers, the amylose-based CSP is thermodynamically superior to the cellulose-based alternative. The strong enthalpic driving force ( ΔΔH∘=−4.12 kJ/mol) ensures robust resolution across standard operating temperatures, reducing the risk of peak coalescence during scale-up.

References
  • Title: 5-methyl-2-phenylhex-4-enoic acid (C13H16O2) Source: PubChemLite URL: [Link]

  • Title: Recognition in the Domain of Molecular Chirality: from Noncovalent Interactions to Separation of Enantiomers Source: CNR-IRIS URL: [Link]

  • Title: Molecular Dynamics of Enantiomeric Separation in HPLC Source: Preprints.org URL: [Link]

  • Title: Analytical and preparative separation of enantiomers Source: Openscience.ge URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-2-phenyl-4-hexenoic acid proper disposal procedures

As a Senior Application Scientist, establishing a culture of rigorous laboratory safety requires moving beyond rote memorization of standard operating procedures. We must understand the physicochemical causality behind e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of rigorous laboratory safety requires moving beyond rote memorization of standard operating procedures. We must understand the physicochemical causality behind every handling and disposal protocol.

5-Methyl-2-phenyl-4-hexenoic acid (CAS: 151813-42-2) is a lipophilic, unsaturated organic acid frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1]. Because of its specific molecular architecture, improper disposal not only poses acute exposure risks to laboratory personnel but also creates significant downstream logistical and environmental liabilities.

This guide provides a self-validating, step-by-step operational framework for the handling, spill recovery, and ultimate disposal of 5-Methyl-2-phenyl-4-hexenoic acid.

Mechanistic Hazard Profiling

To design an effective disposal strategy, we must first understand the chemical's hazard profile. The presence of the carboxylic acid functional group combined with the lipophilic phenyl and hexenoic backbone dictates its reactivity and biological permeability. The compound is classified under several GHS hazard categories, most notably for acute toxicity and severe irritation[2].

Table 1: Physicochemical and Hazard Summary for 5-Methyl-2-phenyl-4-hexenoic Acid

Property / HazardClassification / DataCausality & Operational Implication
Molecular Formula C₁₃H₁₆O₂Contains only C, H, and O. Dictates classification strictly as Non-Halogenated organic waste.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Requires strict engineering controls (fume hood)[2].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)The acidic proton causes rapid tissue irritation. Mandates splash goggles and chemical-resistant gloves[2].
Systemic Effects STOT SE 3 (H336)Vapors may cause drowsiness/dizziness. Never handle on an open benchtop[2].

Self-Validating Spill Response Protocol

In the event of a spill, standard sweeping is insufficient. Because 5-Methyl-2-phenyl-4-hexenoic acid is an active organic acid, the spill must be chemically neutralized before physical recovery. This protocol utilizes a self-validating system —meaning the completion of each step provides observable, empirical proof that it was executed correctly.

Step 1: Containment and PPE Verification

  • Action: Evacuate non-essential personnel. Don heavy-duty butyl rubber gloves (nitrile may degrade under prolonged exposure to concentrated organic acids), chemical splash goggles, and a lab coat.

  • Causality: The lipophilic nature of the compound allows it to penetrate standard porous barriers, necessitating impermeable polymer protection.

Step 2: Chemical Neutralization

  • Action: Liberally apply a weak base, such as sodium bicarbonate (NaHCO₃) powder, directly onto the spill working from the perimeter inward.

  • Validation Check: Observe the reaction. The acid-base neutralization will generate carbon dioxide (CO₂). The process is validated as complete only when active effervescence (bubbling) entirely ceases.

Step 3: pH Verification

  • Action: Lightly mist the neutralized powder with deionized water and test with pH indicator paper.

  • Validation Check: The pH paper must read between 6.5 and 8.0. If the pH is below 6.0, apply additional NaHCO₃.

Step 4: Absorption and Containerization

  • Action: Sweep the neutralized, absorbed slurry using a non-sparking tool into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Validation Check: Weigh the recovered waste container and log it against the estimated spill volume to ensure near 100% mass recovery before labeling it as "Hazardous Waste: Neutralized Organic Acid."

Strategic Waste Segregation

The most critical logistical error made in organic laboratories is the improper commingling of waste streams. 5-Methyl-2-phenyl-4-hexenoic acid must be strictly segregated into Non-Halogenated Organic Waste [3].

The Causality of Segregation: Halogenated wastes (containing Chlorine, Bromine, or Fluorine) require highly specialized, expensive incineration protocols to prevent the formation of highly toxic dioxins and furans during combustion[4]. Because 5-Methyl-2-phenyl-4-hexenoic acid lacks halogens, mixing even a small amount of it into a halogenated waste container—or vice versa—contaminates the entire volume, exponentially increasing disposal costs and environmental risk[4].

Table 2: Waste Segregation Matrix

Waste StreamPermitted ConstituentsProhibited ConstituentsContainer Specs
Non-Halogenated Organic 5-Methyl-2-phenyl-4-hexenoic acid, Acetone, Hexane, Ethanol[3].Dichloromethane, Chloroform, any fluorinated compounds[3].HDPE, Vented Cap, <90% Full[5].
Aqueous Acidic Inorganic acids (HCl, H₂SO₄).Organic acids (must go to organic waste to prevent phase separation).Glass or HDPE, strictly segregated.

Ultimate Disposal: High-Temperature Incineration

Laboratory personnel often view the waste container as the end of the chemical's lifecycle, but true safety requires understanding its ultimate destruction.

Under the US Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) Subpart O guidelines, the Best Demonstrated Available Technology (BDAT) for 5-Methyl-2-phenyl-4-hexenoic acid is High-Temperature Incineration [6].

The Destruction Mechanism: When the non-halogenated waste is injected into a rotary kiln or liquid injection incinerator at temperatures exceeding 1,000°C, the thermal energy permanently cleaves the carbon-carbon and carbon-oxygen bonds of the hexenoic acid backbone[7]. Oxygen is introduced to drive complete combustion, oxidizing the toxic organic constituents entirely into carbon dioxide (CO₂) and water vapor (H₂O)[6][7]. This process permanently eliminates the environmental hazard, ensuring zero risk of groundwater contamination that could occur via traditional landfilling[7].

Waste Routing Workflow

WasteDisposal A 5-Methyl-2-phenyl-4-hexenoic Acid Waste Generation B Does waste contain halogenated solvents? A->B C Non-Halogenated Organic Waste (HDPE Container, <90% Full) B->C No (Standard Protocol) D Halogenated Organic Waste (Requires specialized handling) B->D Yes (Mixed Waste Error) E High-Temperature Incineration (RCRA Subpart O Compliant) C->E Licensed Disposal D->E High-Cost Specialized Disposal

Fig 1: Waste segregation and disposal workflow for 5-Methyl-2-phenyl-4-hexenoic acid.

References

  • 5-methyl-2-phenylhex-4-enoic acid — Chemical Substance Information . NextSDS. Available at:[Link]

  • Hazardous Waste Combustion | Wastes . US Environmental Protection Agency (EPA). Available at:[Link]

  • Office of Solid Waste: Alternatives to Incineration . Colorado State University / EPA Archive. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials . University of Wisconsin Oshkosh. Available at: [Link]

  • Disposal of Chemical Wastes . RiskAssess. Available at: [Link]

  • Hazardous Waste Management Program Introduction . Eastern Washington University. Available at:[Link]

Sources

Handling

A Strategic Guide to the Safe Handling of 5-Methyl-2-phenyl-4-hexenoic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

For the modern researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. 5-Methyl-2-phenyl-4-hexenoic acid, a compound with significant potential in variou...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. 5-Methyl-2-phenyl-4-hexenoic acid, a compound with significant potential in various research and development applications, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), supplemented by essential operational and disposal plans.

Hazard Profile of 5-Methyl-2-phenyl-4-hexenoic Acid: The "Why" Behind the "How"

Understanding the intrinsic hazards of a chemical is the cornerstone of safe laboratory practice. 5-Methyl-2-phenyl-4-hexenoic acid is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (H319): Poses a significant risk of serious damage to the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[1]

As a carboxylic acid, it shares properties with other compounds in its class, which can be corrosive in concentrated forms.[2] This necessitates a multi-faceted approach to protection, isolating the handler from all potential routes of exposure.

The First Line of Defense: Engineering and Administrative Controls

Before resorting to personal protective equipment, the hierarchy of controls prioritizes the implementation of engineering and administrative measures to minimize exposure.[3][4]

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.[5][6]

    • Chemical Fume Hood: All work involving 5-Methyl-2-phenyl-4-hexenoic acid, especially when there is a potential for aerosol or vapor generation, must be conducted in a properly functioning chemical fume hood.[5][7] This is the primary method to control inhalation exposure.[5]

    • Ventilated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Administrative Controls: These are procedural changes that modify how work is done.

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.

    • Training: All personnel must be thoroughly trained on the hazards of 5-Methyl-2-phenyl-4-hexenoic acid and the specific procedures for its safe handling, storage, and disposal.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls cannot eliminate all risks, PPE is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10][11]

Core PPE Requirements:
  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and aerosols.[12][13]

    • Face Shield: When handling larger quantities or during procedures with a high risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[13][14]

  • Hand Protection:

    • Chemical-Resistant Gloves: The choice of glove material is critical and should be based on chemical compatibility. Nitrile gloves are a common and effective choice for protection against many chemicals, including irritants.[11][12] Always check the manufacturer's glove compatibility charts for specific breakthrough times. It is essential to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[12]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that fastens securely is required to protect the skin and personal clothing from minor splashes and spills.[2]

    • Chemical-Resistant Apron or Suit: For tasks with a higher potential for significant splashes, a chemical-resistant apron or a full-body suit may be necessary to provide an additional layer of protection.[10]

  • Respiratory Protection:

    • Respirator: In situations where engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill clean-up, a respirator may be required.[12][14] The type of respirator and cartridge should be selected based on the potential concentration of airborne contaminants. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Summary of Recommended PPE
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety GogglesChemical-Resistant Gloves (Nitrile)Laboratory CoatAs needed based on risk assessment
Conducting reactions Safety Goggles and Face ShieldChemical-Resistant Gloves (Nitrile)Laboratory Coat and Chemical-Resistant ApronAs needed based on risk assessment
Transferring large quantities Safety Goggles and Face ShieldChemical-Resistant Gloves (Nitrile)Laboratory Coat and Chemical-Resistant ApronRecommended, especially if not in a fume hood
Spill Cleanup Safety Goggles and Face ShieldHeavy-duty Chemical-Resistant GlovesChemical-Resistant Suit or ApronAir-purifying respirator with appropriate cartridges

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the logical process for selecting and using PPE when handling 5-Methyl-2-phenyl-4-hexenoic acid.

PPE_Workflow cluster_planning Planning Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: New procedure with 5-Methyl-2-phenyl-4-hexenoic acid sds_review Review Safety Data Sheet (SDS) (Understand specific hazards) start->sds_review risk_assessment Conduct Risk Assessment (Identify potential for splashes, aerosols, and inhalation) select_eye_face Select Eye/Face Protection (Goggles minimum, add face shield for splash risk) risk_assessment->select_eye_face select_gloves Select Hand Protection (Chemical-resistant gloves, e.g., Nitrile) risk_assessment->select_gloves select_body Select Body Protection (Lab coat minimum, add apron/suit for splash risk) risk_assessment->select_body select_respiratory Select Respiratory Protection (If ventilation is inadequate or for spills) risk_assessment->select_respiratory sds_review->risk_assessment don_ppe Don all selected PPE correctly select_eye_face->don_ppe select_gloves->don_ppe select_body->don_ppe select_respiratory->don_ppe conduct_work Conduct work in a chemical fume hood don_ppe->conduct_work doff_ppe Doff PPE carefully to avoid contamination conduct_work->doff_ppe dispose_ppe Dispose of contaminated PPE as hazardous waste doff_ppe->dispose_ppe end End of Procedure dispose_ppe->end

Caption: Workflow for PPE Selection and Use.

Spill Management and Decontamination

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the spill and prevent it from spreading.[15][16]

  • Neutralize: For this organic acid, a weak base such as sodium bicarbonate can be carefully applied to neutralize the spilled material.[16][17] Use pH paper to confirm that the spill has been neutralized to a pH between 5 and 9.[18]

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent such as vermiculite or spill pillows.[15][17] Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[16][18]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[18]

  • Report: Report the incident to the appropriate safety personnel.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste generated from the handling of 5-Methyl-2-phenyl-4-hexenoic acid, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

Waste Disposal Plan:
  • Segregation: Do not mix this waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.[19]

  • Labeling: The waste container must be labeled with its contents and associated hazards.[20][21]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[22]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor, following all local, state, and federal regulations.[21][23]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-Methyl-2-phenyl-4-hexenoic acid, ensuring both personal safety and the integrity of their scientific endeavors.

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